6-Hex, SE
Description
Properties
Molecular Formula |
C25H9Cl6NO9 |
|---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2 |
InChI Key |
KBCLKGGWJLQAIU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
6-Hex, SE: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used fluorescent dye in molecular biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical structure, properties, and applications, particularly in nucleic acid labeling.
Chemical Structure and Properties
This compound is a chlorinated derivative of fluorescein, modified with a succinimidyl ester (SE) functional group. This SE group allows for covalent attachment to primary and secondary amines, making it an excellent tool for labeling biomolecules. The hexachloro-substitution results in a narrower emission spectrum and increased photostability compared to fluorescein.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | [1][2][3][4] |
| Synonyms | 6-HEX, NHS ester | [1] |
| Molecular Formula | C25H9Cl6NO9 | |
| Molecular Weight | 680.06 g/mol | |
| Appearance | Orange solid | |
| Excitation Maximum (λex) | 533 nm | |
| Emission Maximum (λem) | 559 nm | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Freeze (<-15 °C), protected from light |
Synthesis
The synthesis of this compound involves the conversion of the carboxylic acid form of 6-Hex (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) into its N-hydroxysuccinimide (NHS) ester. This is a common method for creating amine-reactive compounds.
Mechanism of Action and Applications
The primary application of this compound is the fluorescent labeling of biomolecules, particularly amine-modified oligonucleotides used in nucleic acid sequencing and quantitative PCR (qPCR). The succinimidyl ester group reacts with primary amines on the target molecule to form a stable amide bond.
Experimental Protocol: Labeling of Amine-Modified Oligonucleotides
This protocol provides a general guideline for the fluorescent labeling of amine-modified oligonucleotides with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution. This should be done immediately before use.
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
To the oligonucleotide solution, add a 10-20 fold molar excess of the this compound stock solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled Oligonucleotide:
-
Separate the labeled oligonucleotide from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with nuclease-free water.
-
Collect the fractions containing the labeled oligonucleotide, which will be visible as a colored band that elutes first.
-
-
Quantification and Storage:
-
Determine the concentration and degree of labeling of the purified oligonucleotide using UV-Vis spectrophotometry.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Signaling Pathway Involvement
This compound is a synthetic fluorescent dye used as a labeling reagent. It is not known to be involved in any biological signaling pathways. Its utility lies in its ability to covalently attach to biomolecules, allowing for their detection and tracking in various experimental setups.
This guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of protocols is recommended.
References
understanding 6-Hex, SE fluorescent dye
An In-depth Technical Guide to 6-Hex, SE Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of this compound
6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (this compound) is an amine-reactive fluorescent dye belonging to the fluorescein (B123965) family. The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary and secondary amines present on biomolecules such as proteins and amine-modified oligonucleotides. This process, known as bioconjugation, results in a stable amide bond, making 6-Hex a reliable tool for fluorescently labeling molecules of interest. It is frequently utilized in applications such as nucleic acid sequencing, hybridization probes, and protein analysis[1][2][3]. The dye is characterized by its yellow fluorescence, with excitation and emission maxima in the green-yellow region of the visible spectrum[4][5].
Technical Data and Specifications
The physicochemical and spectral properties of this compound are critical for experimental design, including the selection of appropriate filters for fluorescence microscopy and flow cytometry, and for the accurate quantification of labeled biomolecules.
| Property | Value |
| Molecular Formula | C₂₅H₉Cl₆NO₉ |
| Molecular Weight | 680.1 g/mol |
| Appearance | Orange solid |
| Solubility | DMSO, DMF |
| Excitation Maximum (λex) | 533 nm |
| Emission Maximum (λem) | 549-559 nm |
| Molar Extinction Coeff. (ε) | ~87,770 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.57 |
Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, and conjugation to a biomolecule).
Experimental Protocols
The following protocols provide detailed methodologies for the covalent labeling of proteins and amine-modified oligonucleotides with this compound. These procedures are based on general principles for succinimidyl ester conjugations and may require optimization for specific molecules.
Protein Labeling Protocol
This protocol is optimized for labeling proteins, such as antibodies, that contain primary amines (e.g., on lysine (B10760008) residues).
A. Reagent Preparation
-
Protein Solution: Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, adjusted to pH 8.3-9.0. For optimal labeling, the protein concentration should be at least 2 mg/mL.
-
Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction as succinimidyl esters are moisture-sensitive.
B. Labeling Reaction
-
While gently stirring or vortexing the protein solution, slowly add a calculated amount of the this compound stock solution. A common starting point is a 10- to 15-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
C. Purification
-
Separate the labeled protein from unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like 1X PBS.
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
D. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~533 nm (Aₘₐₓ).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.
Amine-Modified Oligonucleotide Labeling Protocol
This protocol describes the labeling of oligonucleotides that have been synthesized with a 5' or 3' amine modification.
A. Reagent Preparation
-
Oligonucleotide Solution: To ensure the oligonucleotide is free of interfering amine compounds, it is recommended to purify it first by ethanol (B145695) precipitation. Dissolve the purified amine-modified oligonucleotide in a labeling buffer of 0.1 M sodium tetraborate, pH 8.5. Avoid buffers containing primary amines, such as Tris.
-
Dye Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO as described in the protein labeling protocol.
B. Labeling Reaction
-
Add the this compound stock solution to the oligonucleotide solution. The amount of dye needed will depend on the scale of the reaction; for 100 µg of an 18-24 base oligonucleotide, approximately 200-250 µg of the dye can be used as a starting point.
-
Mix the solution well and incubate at room temperature for 2-4 hours or overnight at 4°C in the dark.
C. Purification
-
Purify the labeled oligonucleotide from the unreacted dye and salts. This can be achieved through several methods, including ethanol precipitation, gel electrophoresis, or HPLC. For routine desalting, a gel filtration column (e.g., NAP-5) is effective.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the labeling protocols.
Caption: Workflow for labeling proteins with this compound.
Caption: Workflow for labeling amine-modified oligonucleotides.
References
- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 2. This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]
- 3. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [anaspec.com]
- 4. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 5. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg, 680.1, TLC major spot, 5 mg | Labscoop [labscoop.com]
6-Hex, SE excitation and emission spectra
An In-depth Technical Guide to 6-Hex, SE: Excitation, Emission, and Applications
This technical guide provides a comprehensive overview of the spectral properties and applications of this compound (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used fluorescent dye in molecular biology and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed experimental protocols and a summary of key quantitative data.
Core Spectral Properties of 6-Hex
This compound is a derivative of fluorescein, characterized by the presence of six chlorine atoms, which influence its spectral characteristics. The succinimidyl ester (SE) group makes it a reactive compound suitable for labeling primary and secondary amines in various biomolecules, most notably oligonucleotides.
The excitation and emission spectra of 6-Hex are key to its utility. While the precise maxima can vary slightly depending on the solvent, pH, and conjugation state, the typical spectral properties are summarized below.
Quantitative Spectral Data
| Property | Value | Notes |
| Excitation Maximum (λex) | 533 - 535 nm[1][2][3] | The peak wavelength of light absorbed by the fluorophore to reach an excited state. |
| Emission Maximum (λem) | 549 - 559 nm[1][3] | The peak wavelength of light emitted as the fluorophore returns to its ground state. |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹[2] | A measure of how strongly the molecule absorbs light at its excitation maximum. |
| Stokes Shift | 16 - 26 nm | The difference between the excitation and emission maxima. |
Note: A full graphical representation of the excitation and emission spectra for this compound was not available in the searched resources. The provided values represent the peak maxima of these spectra.
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of a fluorophore like this compound using a spectrofluorometer.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound stock solution (e.g., in DMSO)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Micropipettes
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a xenon arc lamp) and allow it to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent within a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation maximum should be less than 0.1).
-
Prepare a blank sample containing only the solvent.
-
-
Excitation Spectrum Measurement:
-
Place the blank cuvette in the spectrofluorometer and perform a blank scan to measure any background signal from the solvent.
-
Replace the blank with the this compound sample cuvette.
-
Set the emission monochromator to the expected emission maximum (e.g., 556 nm).
-
Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 550 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Keep the this compound sample cuvette in the instrument.
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator across a range of wavelengths (e.g., 540 nm to 650 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Correction: Correct the obtained spectra for instrumental variations in lamp intensity and detector response as a function of wavelength, if this is not done automatically by the instrument's software.
Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.3.[4] Buffers containing primary amines (e.g., Tris) must be avoided.[4]
-
Nuclease-free water
-
Purification supplies (e.g., desalting columns, HPLC system)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[4]
-
Dye Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye and byproducts. Common methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns): Separates the larger labeled oligonucleotide from the smaller free dye.[5]
-
Ethanol (B145695) Precipitation: Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.[4] Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.[4] Wash the pellet with 70% ethanol.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-purity labeled oligonucleotides by separating based on hydrophobicity.[6]
-
-
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified conjugate by measuring absorbance at 260 nm (for the oligonucleotide) and at the λex of HEX (around 535 nm). Store the labeled oligonucleotide at -20°C, protected from light.
Applications and Workflows
6-Hex labeled oligonucleotides are versatile tools in molecular biology, particularly in applications requiring fluorescent detection.
Real-Time PCR (qPCR)
In real-time PCR, a 6-HEX-labeled probe can be used in a 5' nuclease assay (TaqMan® assay). The probe also contains a quencher molecule. When the probe is intact, the quencher suppresses the fluorescence of 6-HEX. During the extension phase of PCR, the Taq polymerase's 5' to 3' exonuclease activity degrades the probe, separating the 6-HEX from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically 1-10 nm), the excited donor can transfer energy non-radiatively to the acceptor. A 6-HEX labeled oligonucleotide can serve as either a donor or an acceptor in a FRET pair, depending on the spectral properties of the other fluorophore. This principle is often used to study molecular interactions, such as DNA hybridization or conformational changes in biomolecules.
References
6-Hex, SE: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-Hex, SE), a widely utilized fluorescent dye in molecular biology. This document details its core applications, experimental protocols, and quantitative data to empower researchers in their experimental design and execution.
Introduction to this compound
This compound is an amine-reactive fluorescent probe renowned for its application in nucleic acid sequencing and related research.[1][2][3] As a hexachlorinated derivative of fluorescein, it exhibits distinct spectral properties that make it a valuable tool for fluorescently labeling oligonucleotides.[] The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines, forming a stable amide bond. This property is fundamental to its use in labeling amino-modified oligonucleotides.
Physicochemical and Spectral Properties
A thorough understanding of the chemical and spectral characteristics of this compound is crucial for its effective implementation in experimental workflows. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C25H9Cl6NO9 | |
| Molecular Weight | 680.06 g/mol | |
| Appearance | Orange solid | |
| Solubility | DMSO, DMF | |
| Excitation Maximum (λex) | 533 nm | |
| Emission Maximum (λem) | 550 nm, 556 nm, 559 nm | |
| Extinction Coefficient (ε) | 74,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.30 | |
| Storage Conditions | -20°C, protected from light |
Core Applications in Molecular Biology
The primary application of this compound in molecular biology is the fluorescent labeling of oligonucleotides. These labeled oligonucleotides serve as probes or primers in a variety of powerful techniques, including:
-
Quantitative Real-Time PCR (qPCR): HEX-labeled probes are frequently used in multiplex qPCR assays, allowing for the simultaneous detection of multiple targets. They are commonly incorporated into TaqMan® probes, Molecular Beacons, and Scorpion® primers.
-
Sanger Sequencing: HEX-labeled primers are utilized in the dideoxy chain-termination method of DNA sequencing to generate fluorescently labeled fragments for analysis.
-
Genetic Analysis: Applications extend to fragment analysis techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.
Experimental Workflows and Protocols
This section provides detailed methodologies for the key applications of this compound.
Oligonucleotide Labeling with this compound
The covalent attachment of this compound to an amino-modified oligonucleotide is a foundational step for many downstream applications.
Protocol: Oligonucleotide Labeling
-
Reagent Preparation:
-
Dissolve the amino-modified oligonucleotide in a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.3). Buffers containing primary amines like Tris must be avoided.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized.
-
Incubate the reaction mixture at room temperature for 1-3 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using ethanol precipitation or high-performance liquid chromatography (HPLC).
-
-
Quality Control:
-
Determine the concentration and degree of labeling (DOL) by measuring the absorbance at 260 nm (for the oligonucleotide) and 533 nm (for HEX).
-
qPCR using HEX-Labeled TaqMan® Probes
TaqMan® probes are dual-labeled oligonucleotides that are cleaved by the 5' to 3' exonuclease activity of Taq polymerase during PCR, leading to a fluorescent signal.
Protocol: qPCR with TaqMan® Probes
-
Reaction Setup:
-
Prepare a reaction cocktail containing qPCR master mix, forward and reverse primers, the HEX-labeled TaqMan® probe, and nuclease-free water.
-
Add the template DNA or cDNA to each reaction well.
-
-
qPCR Cycling:
-
Perform an initial denaturation step (e.g., 95°C for 2-3 minutes).
-
Cycle 40 times through denaturation (e.g., 95°C for 1-3 seconds) and a combined annealing/extension step (e.g., 60°C for ≥ 20 seconds).
-
-
Data Analysis:
-
Monitor fluorescence at each cycle.
-
Generate an amplification plot and determine the cycle threshold (Ct) value for quantification.
-
Sanger Sequencing using HEX-Labeled Primers
In Sanger sequencing, a HEX-labeled primer is used to initiate DNA synthesis, and the incorporation of dideoxynucleotides terminates the chain, resulting in fluorescently labeled fragments of varying lengths.
References
Getting Started with 6-Hex, SE in the Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a versatile amine-reactive fluorescent dye. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe in a laboratory setting. This document covers the core properties of this compound, detailed protocols for labeling biomolecules, and its application in studying cellular signaling pathways, with a specific focus on the p53 signaling network.
Introduction to this compound
This compound is a derivative of the fluorescein (B123965) dye, characterized by the presence of six chlorine atoms, which contribute to its specific spectral properties. The succinimidyl ester (SE) group makes it an amine-reactive probe, capable of forming stable covalent amide bonds with primary amino groups present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] This property makes this compound a valuable tool for fluorescently labeling these molecules for various downstream applications.
The primary application of this compound lies in its use as a reporter dye in a variety of molecular biology and cell analysis techniques.[3] These include, but are not limited to, real-time polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), and fluorescence polarization (FP) assays.[3][4][5]
Core Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows. The key quantitative data for this compound and its conjugates are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C25H9Cl6NO9 | [6] |
| Molecular Weight | 680.06 g/mol | [6] |
| Appearance | Orange solid | N/A |
| Solubility | Soluble in DMSO, DMF | [2] |
| Spectral Property | Wavelength (nm) | Reference |
| Maximum Excitation Wavelength (λex) | 535 nm | [3][6] |
| Maximum Emission Wavelength (λem) | 556 nm | [3][6] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound for labeling proteins/peptides and oligonucleotides.
Labeling of Proteins and Peptides with this compound
This protocol describes the covalent conjugation of this compound to primary amines on proteins and peptides.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or peptide of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Stirring plate and stir bar
-
Spectrophotometer
Procedure:
-
Prepare Protein/Peptide Solution: Dissolve the protein or peptide in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.
-
Labeling Reaction: While gently stirring the protein/peptide solution, add the this compound stock solution dropwise. The molar ratio of this compound to the biomolecule will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein/peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 535 nm (for 6-Hex). The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye )
Where:
-
A_max is the absorbance at 535 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at 535 nm (~75,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (~0.2).
-
Labeling of Amino-Modified Oligonucleotides with this compound
This protocol outlines the procedure for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amine-modified oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Ethanol
-
3 M Sodium Acetate (B1210297)
-
HPLC system for purification
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-5 mM.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C.
-
Precipitation: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold ethanol. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge the solution to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Purification: Resuspend the pellet in water and purify the labeled oligonucleotide using reverse-phase HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide by measuring its absorbance at 260 nm and 535 nm.
Application in Studying the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical transcription factor that regulates the cellular response to stress, including DNA damage and oncogenic signaling.[3][7] Its activity is tightly controlled through protein-protein interactions and by regulating the transcription of its target genes.[8][9] Fluorescently labeled probes, such as those conjugated with this compound, are powerful tools to investigate the intricacies of the p53 signaling pathway.
The p53 Signaling Pathway: An Overview
Upon cellular stress, p53 is activated and stabilized, leading to the transcriptional activation of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[8][10] A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[4] The interaction between p53 and MDM2 is a critical control point in this pathway.
Experimental Workflow: Fluorescence Polarization Assay for p53-MDM2 Interaction
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescent molecule to a larger protein.[5][11] A this compound labeled peptide derived from the p53 transactivation domain can be used as a probe to study its interaction with MDM2.
Experimental Workflow: FISH for Detecting p53 Target Gene Expression
Fluorescence in situ hybridization (FISH) can be used to visualize and quantify the expression of specific mRNAs within cells. A this compound labeled oligonucleotide probe complementary to a p53 target gene, such as p21, can be used to monitor the activation of the p53 pathway.[12]
Conclusion
This compound is a robust and versatile fluorescent probe for labeling a wide range of biomolecules. Its favorable spectral properties and amine-reactivity make it an excellent choice for a variety of applications in molecular and cellular biology. By enabling the sensitive detection and quantification of proteins, peptides, and nucleic acids, this compound serves as a valuable tool for researchers investigating complex biological processes, including the intricate signaling pathways that govern cellular function and fate. The protocols and examples provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 3. Genome-wide studies of the transcriptional regulation by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra molecular interactions in the regulation of p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 7. Transcriptional Regulation of the p53 Tumor Suppressor Gene in S-Phase of the Cell-Cycle and the Cellular Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Regulation by P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
6-Hex, SE for Nucleic Acid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-Hex, SE), a widely used fluorescent dye for labeling nucleic acids. This document details its physicochemical properties, experimental protocols for labeling and purification, and its applications in nucleic acid analysis, with a focus on quantitative PCR (qPCR).
Introduction to this compound
6-Hex is a hexachlorinated derivative of the fluorescein (B123965) dye, characterized by its bright yellow-green fluorescence. The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling its covalent conjugation to oligonucleotides that have been synthesized with a primary amino group.[1][2] This post-synthesis labeling approach is a common and effective method for preparing fluorescently labeled probes for various molecular biology applications.[2][3][4]
Due to its distinct spectral properties, 6-Hex is frequently employed as a reporter dye in multiplex qPCR assays, allowing for the simultaneous detection of multiple targets. It is often paired with a suitable quencher molecule in probe-based assays like TaqMan® probes.
Physicochemical and Spectral Properties
The performance of a fluorescent dye is dictated by its photophysical properties. The key characteristics of 6-Hex are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H9Cl6NO9 | N/A |
| Molecular Weight | 680.06 g/mol | N/A |
| Appearance | Orange solid | N/A |
| Solubility | DMSO, DMF | |
| Excitation Maximum (λex) | 533 nm | |
| Emission Maximum (λem) | 559 nm | |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.7 (for HEX) | |
| Recommended Quencher | BHQ®-1 |
Note: The quantum yield can be influenced by environmental factors such as the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
Synthesis of 5'-Amino-Modified Oligonucleotides
The prerequisite for labeling with this compound is the presence of a primary amine on the oligonucleotide. This is typically achieved during solid-phase oligonucleotide synthesis by incorporating an amino-modifier phosphoramidite (B1245037) at the desired position, most commonly the 5'-terminus. Various amino-modifier phosphoramidites with different spacer arm lengths are commercially available. The synthesis is carried out using standard automated DNA synthesis protocols.
Post-Synthesis Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide, purified and lyophilized.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5.
-
Nuclease-free water.
-
Ethanol (B145695) (70% and 100%).
-
3 M Sodium Acetate, pH 5.2.
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of approximately 14 mM.
-
Conjugation Reaction:
-
To the oligonucleotide solution, add a 10-20 fold molar excess of the this compound stock solution.
-
Vortex the mixture briefly and incubate in the dark at room temperature for 2-4 hours, or overnight for higher efficiency.
-
-
Purification of the Labeled Oligonucleotide: The purification step is crucial to remove unconjugated dye and unlabeled oligonucleotides. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity labeled oligonucleotides. Alternatively, for less stringent applications, ethanol precipitation can be used to remove the bulk of the free dye.
-
Ethanol Precipitation (for initial cleanup):
-
Add 0.1 volumes of 3 M Sodium Acetate and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in nuclease-free water or a suitable buffer.
-
-
HPLC Purification of HEX-Labeled Oligonucleotides
Reverse-phase HPLC (RP-HPLC) is highly effective for separating the desired HEX-labeled oligonucleotide from unlabeled failures and free dye due to the hydrophobicity of the HEX moiety.
Typical HPLC Conditions:
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm) | |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 5% Acetonitrile | |
| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 30-40% Acetonitrile | |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 15-30 minutes | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Temperature | 50-60 °C | |
| Detection | 260 nm (for oligonucleotide) and ~533 nm (for HEX dye) |
Procedure:
-
Reconstitute the crude labeled oligonucleotide (post-precipitation or directly from the reaction) in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program. The HEX-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the desired peak, identified by absorbance at both 260 nm and 533 nm.
-
Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or buffer.
Applications in Nucleic Acid Analysis
Quantitative PCR (qPCR)
HEX-labeled probes are extensively used in TaqMan® qPCR assays for gene expression analysis and genotyping. In a TaqMan® assay, the probe, which also contains a quencher, hybridizes to the target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye (HEX) from the quencher. This results in an increase in fluorescence that is proportional to the amount of amplified product.
The distinct spectrum of HEX allows it to be used in multiplex qPCR, where multiple targets can be quantified in a single reaction by using probes labeled with different fluorescent dyes (e.g., FAM, TET, HEX, Cy5).
DNA Sequencing and Fragment Analysis
Oligonucleotides labeled with HEX at the 5'-end can be used as primers in Sanger sequencing or for fragment analysis applications such as microsatellite analysis. The fluorescently labeled fragments are then separated by capillary electrophoresis and detected by a laser, allowing for high-resolution analysis of DNA length polymorphisms.
Data Presentation
Comparison of Common Fluorescent Dyes
The choice of fluorescent dye is critical for the success of multiplex assays. The table below compares the spectral properties of 6-Hex with other commonly used dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| 6-FAM | 495 | 520 | Blue/Green |
| TET | 521 | 536 | Green/Yellow |
| 6-HEX | 533 | 559 | Yellow |
| ROX | 575 | 602 | Red |
| Cy5 | 649 | 670 | Far-Red |
Data compiled from multiple sources.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Post-Synthesis Labeling of an Oligonucleotide with this compound.
Caption: Workflow of a TaqMan® qPCR Assay Using a HEX-Labeled Probe.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound (hydrolyzed) | Prepare fresh this compound solution in anhydrous DMSO immediately before use. |
| Suboptimal pH of conjugation buffer | Ensure the pH of the sodium bicarbonate buffer is around 8.5. | |
| Incomplete removal of protecting groups from the amino-modifier | Ensure proper deprotection conditions after oligonucleotide synthesis. | |
| High Background Fluorescence | Incomplete removal of free this compound | Optimize HPLC purification to ensure complete separation of the labeled oligonucleotide from the free dye. |
| Poor Signal-to-Noise in qPCR | Suboptimal probe design | Ensure the probe has an appropriate melting temperature and is designed to avoid secondary structures. |
| Inefficient quenching | Verify the spectral overlap between HEX and the chosen quencher (e.g., BHQ®-1). | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure of the labeled sample to light, especially during imaging and storage. Use of an anti-fade mounting medium can help for microscopy applications. |
Conclusion
This compound is a versatile and robust fluorescent dye for the labeling of nucleic acids. Its favorable spectral characteristics and compatibility with standard post-synthesis labeling protocols make it a valuable tool for a wide range of applications, particularly in multiplex qPCR and DNA fragment analysis. Proper execution of the labeling and purification protocols outlined in this guide is essential for obtaining high-quality fluorescently labeled oligonucleotides and ensuring the reliability of downstream analytical results.
References
An In-depth Technical Guide to the Exploratory Uses of 6-Hex, SE in Genomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern genomics, the precise and sensitive detection of nucleic acids is paramount. Fluorescent labeling technologies are at the heart of many revolutionary techniques, and among the diverse palette of available fluorophores, 6-Hex, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) has carved out a significant niche. This technical guide provides a comprehensive overview of the core exploratory uses of this compound in genomics, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows.
This compound is an amine-reactive succinimidyl ester of the hexachlorinated fluorescein (B123965) dye, HEX.[1] This reactivity allows for its covalent attachment to amine-modified oligonucleotides, which are then employed as probes or primers in a variety of genomic applications. Its distinct spectral properties, with an excitation maximum around 533-535 nm and an emission maximum around 556-559 nm, place it in the yellow-green region of the spectrum, making it compatible with multiplexing applications alongside other popular dyes.[2][3]
Core Applications in Genomics
The primary utility of this compound in genomics lies in its role as a fluorescent label for oligonucleotides. These labeled oligonucleotides are instrumental in several key applications:
-
Sanger Sequencing: HEX-labeled primers are widely used in automated Sanger sequencing to determine the nucleotide sequence of DNA fragments.[4][5]
-
Fragment Analysis: This technique, which includes applications like microsatellite analysis and amplified fragment length polymorphism (AFLP), relies on fluorescently labeled primers to size and quantify DNA fragments with high precision.
-
Real-Time PCR (qPCR): HEX can be used as a reporter dye in TaqMan probes and other qPCR assays to monitor the amplification of specific DNA sequences in real-time.
Quantitative Data: A Comparative Overview
For researchers to make informed decisions about fluorophore selection, a quantitative comparison of their properties is essential. The following tables summarize the key spectral properties of 6-HEX and other commonly used fluorescent dyes in genomics, as well as typical PCR conditions for microsatellite analysis using HEX-labeled primers.
Table 1: Spectral Properties of Common Genomic Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| 6-FAM | ~495 | ~520 | Blue |
| 6-HEX | ~535 | ~556 | Green/Yellow |
| VIC | ~538 | ~554 | Green |
| NED | ~546 | ~575 | Yellow |
| PET | ~558 | ~595 | Red |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Table 2: Typical PCR Reaction Mix for Microsatellite Analysis with HEX-Labeled Primers
| Component | Final Concentration |
| Genomic DNA | 10-50 ng |
| Forward Primer (HEX-labeled) | 0.1 - 0.5 µM |
| Reverse Primer (unlabeled) | 0.1 - 0.5 µM |
| dNTPs | 200 µM each |
| PCR Buffer (with MgCl₂) | 1X |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free Water | to final volume |
Table 3: Typical PCR Cycling Conditions for Microsatellite Analysis
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94-95 | 2-5 min | 1 |
| Denaturation | 94-95 | 30-60 sec | |
| Annealing | 50-65 | 30-60 sec | 25-35 |
| Extension | 72 | 30-60 sec | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
Experimental Protocols
Detailed and reliable protocols are the foundation of reproducible research. The following sections provide step-by-step methodologies for the key experimental workflows involving this compound.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide with a primary amine modification.
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297), pH 5.2
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM. If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted prior to labeling.
-
Dye Preparation: Immediately before use, dissolve 1 mg of this compound in 50 µL of anhydrous DMF or DMSO to create a ~34 mM stock solution.
-
Labeling Reaction: a. In a microcentrifuge tube, combine 10-20 nmol of the amino-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 9.0) to a final volume of 50-100 µL. b. Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution. c. Vortex the mixture and incubate at room temperature for 2-4 hours, protected from light.
-
Quenching the Reaction (Optional): To stop the reaction, a primary amine-containing buffer like 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purification of the Labeled Oligonucleotide: It is crucial to remove unreacted dye and unlabeled oligonucleotides. This can be achieved through several methods:
-
Ethanol Precipitation: i. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the labeling reaction. ii. Mix well and incubate at -20°C for at least 1 hour. iii. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. iv. Carefully decant the supernatant. v. Wash the pellet with cold 70% ethanol and centrifuge again. vi. Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC is the recommended method. i. Use a C18 column and a gradient of acetonitrile (B52724) in a buffer such as 0.1 M triethylammonium (B8662869) acetate (TEAA). ii. Monitor the elution at 260 nm (for the oligonucleotide) and ~535 nm (for the HEX dye). iii. Collect the fractions containing the dual-absorbance peak, which corresponds to the labeled oligonucleotide. iv. Lyophilize the collected fractions.
-
Protocol 2: Sanger Sequencing using a HEX-Labeled Primer
This protocol outlines the use of a custom HEX-labeled oligonucleotide as a primer in a cycle sequencing reaction.
Materials:
-
Purified PCR product or plasmid DNA template (100-500 ng)
-
HEX-labeled sequencing primer (5-10 pmol)
-
Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)
-
Nuclease-free water
-
Sequencing purification kit (e.g., ethanol/EDTA precipitation or column-based)
-
Capillary electrophoresis instrument
Procedure:
-
Cycle Sequencing Reaction Setup: In a PCR tube, combine the DNA template, HEX-labeled primer, cycle sequencing mix, and nuclease-free water according to the manufacturer's instructions for the sequencing kit.
-
Thermal Cycling: Perform cycle sequencing using the following general conditions (refer to the specific kit for optimized parameters):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Purification of Sequencing Products: Remove unincorporated dye terminators and salts from the reaction mixture using a suitable purification method.
-
Capillary Electrophoresis: a. Resuspend the purified sequencing products in highly deionized formamide. b. Denature the samples by heating at 95°C for 2-5 minutes, followed by snap-cooling on ice. c. Load the samples onto an automated capillary electrophoresis DNA analyzer. d. Run the electrophoresis according to the instrument's protocol for the appropriate dye set that includes HEX.
-
Data Analysis: The sequencing software will detect the fluorescence of the HEX-labeled fragments as they pass the detector, generating a chromatogram from which the DNA sequence can be determined.
Protocol 3: Microsatellite Analysis using a HEX-Labeled Primer
This protocol describes the amplification and analysis of microsatellite loci using a HEX-labeled forward primer.
Materials:
-
Genomic DNA (10-50 ng)
-
Forward primer (HEX-labeled)
-
Reverse primer (unlabeled)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Size standard (e.g., GeneScan™ 500 LIZ™ or ROX™)
-
Highly deionized formamide
-
Capillary electrophoresis instrument
Procedure:
-
PCR Amplification: a. Set up the PCR reaction as described in Table 2. b. Perform thermal cycling using the conditions outlined in Table 3, optimizing the annealing temperature for the specific primer pair.
-
Fragment Analysis Preparation: a. Dilute the PCR product (typically 1:10 to 1:100) in nuclease-free water. b. In a new plate or tube, mix a small volume of the diluted PCR product (e.g., 1 µL) with the size standard and highly deionized formamide.
-
Capillary Electrophoresis: a. Denature the samples at 95°C for 3-5 minutes and then place on ice. b. Load the samples onto the capillary electrophoresis instrument. c. Run the electrophoresis using the appropriate module for fragment analysis. The instrument will detect the fluorescence from the HEX-labeled fragments and the size standard.
-
Data Analysis: Use fragment analysis software (e.g., GeneMapper™) to determine the size of the HEX-labeled amplicons by comparing their migration to the co-loaded size standard. This allows for the genotyping of the microsatellite alleles.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for labeling an amino-modified oligonucleotide with this compound.
Caption: Workflow for Sanger sequencing using a HEX-labeled primer.
Caption: Workflow for microsatellite analysis using a HEX-labeled primer.
Troubleshooting
Successful implementation of these techniques requires attention to detail. Below are some common issues and their solutions.
Table 4: Troubleshooting Guide for this compound Labeling and Applications
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive this compound (hydrolyzed) | Use fresh, anhydrous DMF or DMSO to dissolve the dye immediately before use. Store the dye desiccated and protected from light. |
| Presence of primary amines in the buffer | Ensure the labeling buffer is free of primary amines (e.g., Tris). Desalt the oligonucleotide if necessary. | |
| Incorrect pH of the labeling buffer | The pH should be between 8.5 and 9.5 for optimal reaction with the amine group. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Optimize reaction time and molar ratio of dye to oligo. Ensure proper purification. |
| Isomers of the dye | Use a single isomer of this compound if available. HPLC can often separate isomers. | |
| Weak Signal in Sequencing/Fragment Analysis | Low labeling efficiency | See "Low Labeling Efficiency" above. |
| Insufficient amount of labeled primer/template | Quantify the labeled oligonucleotide and use the appropriate amount in the downstream application. | |
| Photobleaching of the HEX dye | Protect labeled oligonucleotides from prolonged exposure to light. | |
| "Pull-up" Peaks in Electropherogram | Spectral overlap with other dyes | Perform a spectral calibration on the capillary electrophoresis instrument for the specific dye set being used. |
| Signal saturation | Dilute the PCR product or sequencing reaction before loading onto the instrument. |
Conclusion
This compound remains a valuable and versatile tool in the genomics researcher's toolbox. Its reliable performance in key applications such as Sanger sequencing and fragment analysis, coupled with its compatibility with multiplexing platforms, ensures its continued relevance. By understanding the fundamental principles of its chemistry, adhering to detailed experimental protocols, and being aware of potential troubleshooting steps, researchers can effectively leverage the power of this compound to generate high-quality, reproducible genomic data. This guide serves as a foundational resource for both new and experienced scientists seeking to explore the full potential of this important fluorescent dye.
References
Methodological & Application
Application Notes and Protocols for 6-Hex, SE Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the covalent conjugation of 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-Hex, SE) to proteins. This protocol is designed to be a comprehensive resource, offering methodologies for the conjugation reaction, purification of the resulting conjugate, and characterization of the final product.
Introduction
This compound is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. This process results in a fluorescently labeled protein that can be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein tracking. The hexachlorinated nature of the fluorescein (B123965) core in 6-Hex provides enhanced photostability and a distinct spectral profile.
Core Principles of this compound Protein Conjugation
The fundamental principle of this compound protein conjugation is the nucleophilic attack of a primary amine on the succinimidyl ester group of the dye. This reaction is highly dependent on the pH of the reaction buffer, with optimal labeling occurring at a slightly alkaline pH (8.0-9.0). At this pH, the primary amino groups are sufficiently deprotonated and thus more nucleophilic, leading to an efficient conjugation reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its use in protein conjugation.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 680.06 g/mol | [1] |
| Excitation Maximum (λex) | 533 nm | [1][2][3] |
| Emission Maximum (λem) | 550-559 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | 73,000 M⁻¹cm⁻¹ | |
| Reaction Conditions | ||
| Recommended Protein Concentration | 1-10 mg/mL | |
| Recommended Molar Excess of this compound | 5-20 fold | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |
Experimental Protocols
Protocol 1: this compound Protein Conjugation
This protocol details the step-by-step procedure for labeling a protein with this compound.
Materials:
-
Purified protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.
-
Vortex the solution to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to protein is recommended.
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For more sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, the conjugate can be purified by extensive dialysis against the storage buffer.
-
Protocol 2: Characterization of the 6-Hex-Protein Conjugate
This protocol describes how to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of 6-Hex (approximately 533 nm, A_max).
-
If the absorbance readings are too high, dilute the sample with the storage buffer and record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the excitation maximum of 6-Hex (~533 nm).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ / A_max). For many fluorescein-based dyes, this is approximately 0.3. An experimentally determined value for 6-Hex is recommended for highest accuracy.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
The concentration of the conjugated dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye where:
-
A_max is the absorbance of the conjugate at the excitation maximum of 6-Hex (~533 nm).
-
ε_dye is the molar extinction coefficient of 6-Hex at its λex (73,000 M⁻¹cm⁻¹).
-
-
The Degree of Labeling is then calculated as the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is typically between 2 and 7. Over-labeling can lead to fluorescence quenching and may affect protein function.
-
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Chemical reaction of this compound with a primary amine on a protein.
References
Application Notes and Protocols for Using 6-Hex, SE in qPCR Probe Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Hexachloro-fluorescein (HEX) and its succinimidyl ester (SE) derivative in the design and application of quantitative PCR (qPCR) probes. Detailed protocols for oligonucleotide labeling, probe design, and multiplex qPCR assays are provided to ensure optimal performance and reliable results.
Introduction to 6-Hexachloro-fluorescein (HEX)
6-Hexachloro-fluorescein (HEX) is a fluorescent dye commonly used as a reporter in qPCR probes. As a hexachlorinated derivative of fluorescein, it exhibits distinct spectral properties that make it a suitable candidate for multiplex assays, often used in conjunction with other dyes like FAM.[1][2] HEX-labeled oligonucleotides are utilized in various qPCR applications, including TaqMan® probes, Scorpion® primers, and Molecular Beacons.[2]
Spectral Properties
HEX has an excitation maximum in the green-yellow region of the spectrum and an emission maximum in the yellow region. This allows for its detection in a separate channel from other commonly used reporter dyes in multiplex qPCR. The spectral characteristics of HEX make it a viable substitute for other dyes such as JOE and VIC.[1][3]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 533 - 535 nm | |
| Emission Maximum (λem) | 549 - 556 nm | |
| Extinction Coefficient (ε) | ~73,000 - 96,000 M⁻¹cm⁻¹ | |
| Common Quencher Pairing | Black Hole Quencher 1 (BHQ-1) |
Advantages and Disadvantages of Using HEX in qPCR Probes
Advantages:
-
Multiplexing Capability: The distinct spectral properties of HEX allow it to be used in combination with other fluorophores like FAM, enabling the simultaneous detection of multiple targets in a single reaction.
-
Established Protocols: As a widely used dye, there are well-established protocols and compatible instrumentation for its use in qPCR.
-
Good Spectral Overlap with Common Quenchers: HEX pairs effectively with quenchers like BHQ-1, ensuring efficient quenching and a high signal-to-noise ratio.
Disadvantages:
-
Lower Signal Intensity: Compared to FAM, HEX can exhibit lower fluorescence signal strength, which may be a consideration when detecting low-abundance targets.
-
Potential for Byproduct Formation: During oligonucleotide synthesis, under standard ammonolysis conditions, HEX can be transformed into an arylacridine derivative, which can be difficult to separate and may affect the probe's performance.
-
Spectral Overlap: Although distinct, there is some spectral overlap with other dyes like FAM, which can lead to signal bleed-through or crosstalk if not properly addressed through instrument calibration and data analysis.
Experimental Protocols
Protocol for Labeling Amino-Modified Oligonucleotides with 6-Hex, SE
This protocol describes the post-synthesis labeling of an amino-modified oligonucleotide with 6-Hexachloro-fluorescein, succinimidyl ester (this compound). The succinimidyl ester group of this compound reacts with the primary amine on the oligonucleotide to form a stable amide bond.
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (prepare fresh)
-
Nuclease-free water
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (cold)
-
70% Ethanol (cold)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 µg/µL.
-
This compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO. This solution is moisture-sensitive and should be used immediately.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Amino-modified oligonucleotide: 1 nmol
-
0.1 M Sodium Bicarbonate buffer (pH 8.5): Adjust volume to bring the final reaction volume to 50 µL.
-
This compound stock solution: Add a 10-20 fold molar excess of the dye.
-
-
Vortex the mixture gently and centrifuge briefly.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes. Repeat this wash step.
-
Air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
-
Resuspension: Resuspend the labeled oligonucleotide pellet in an appropriate volume of TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0).
-
Purification: The labeled oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC) to separate the labeled product from unlabeled oligonucleotides and free dye.
Protocol for HPLC Purification of 6-Hex Labeled Oligonucleotides
Reverse-phase HPLC (RP-HPLC) is recommended for purifying HEX-labeled oligonucleotides, as the hydrophobicity of the dye aids in separation.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the resuspended, labeled oligonucleotide in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (e.g., 10% to 70% Mobile Phase B over 30-40 minutes).
-
Monitor the elution at 260 nm (for the oligonucleotide) and 535 nm (for the HEX dye).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 535 nm. This peak represents the correctly labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will elute later.
-
Post-Purification:
-
Pool the collected fractions.
-
Lyophilize the pooled fractions to remove the mobile phase.
-
Resuspend the purified HEX-labeled oligonucleotide in TE buffer.
-
-
Quality Control:
-
Determine the concentration of the purified probe using a spectrophotometer (measuring absorbance at 260 nm).
-
Assess the labeling efficiency by calculating the ratio of the absorbance at 535 nm to that at 260 nm.
-
Mass spectrometry can be used to confirm the identity and purity of the final product.
-
Protocol for Designing a 6-Hex Labeled qPCR Probe
The following guidelines should be followed when designing a 6-Hex labeled hydrolysis probe (e.g., TaqMan® probe).
| Parameter | Recommendation | Rationale |
| Probe Length | 20-30 nucleotides | Ensures specificity and appropriate melting temperature. |
| Melting Temperature (Tm) | 5-10°C higher than the primers | Ensures the probe is bound to the target before primer extension begins. |
| GC Content | 30-80% | Contributes to a stable hybrid with the target sequence. |
| 5' End | Avoid a 'G' nucleotide | A 'G' adjacent to the reporter dye can cause quenching of the fluorescence signal. |
| Runs of Identical Nucleotides | Avoid runs of more than four identical nucleotides, especially 'G's. | Can lead to non-specific interactions and secondary structures. |
| Probe Placement | Should not overlap with primer binding sites on the same strand. | Prevents interference with primer annealing and extension. |
| Quencher | Select a quencher with good spectral overlap with HEX (e.g., BHQ-1). | Ensures efficient fluorescence quenching in the unbound state. |
Protocol for Multiplex qPCR with a 6-Hex Labeled Probe
This protocol provides a general framework for setting up a duplex qPCR assay using a FAM-labeled probe and a HEX-labeled probe. Optimization of primer and probe concentrations is crucial for successful multiplexing.
Materials:
-
Purified template DNA/cDNA
-
Forward and reverse primers for each target
-
FAM-labeled probe for target 1
-
HEX-labeled probe for target 2
-
Multiplex qPCR master mix (2x)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the number of reactions plus a 10% overage. The final concentrations of primers and probes should be optimized (typically 100-500 nM for primers and 100-250 nM for probes).
-
Example Reaction Mix for a 20 µL reaction:
Component Volume Final Concentration 2x Multiplex qPCR Master Mix 10 µL 1x Forward Primer 1 (10 µM) 0.4 µL 200 nM Reverse Primer 1 (10 µM) 0.4 µL 200 nM FAM-labeled Probe 1 (10 µM) 0.2 µL 100 nM Forward Primer 2 (10 µM) 0.4 µL 200 nM Reverse Primer 2 (10 µM) 0.4 µL 200 nM HEX-labeled Probe 2 (10 µM) 0.2 µL 100 nM Nuclease-free water Up to 15 µL - Template DNA/cDNA 5 µL Varies | Total Volume | 20 µL | |
-
-
Plate Setup:
-
Dispense 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of template DNA/cDNA or nuclease-free water (for no-template controls) to the respective wells.
-
Seal the plate, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Instrument Setup:
-
Bio-Rad CFX96/CFX384:
-
In the protocol setup, select the appropriate channels for FAM and HEX.
-
Ensure the "All Channels" scan mode is selected for data acquisition.
-
A typical thermal cycling protocol is:
-
Initial Denaturation: 95°C for 2-3 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds (with plate read)
-
-
-
-
Applied Biosystems StepOnePlus™:
-
In the experiment setup, define the targets and assign the reporter dyes (FAM and HEX) and a non-fluorescent quencher.
-
The instrument is pre-calibrated for these dyes.
-
Use a similar thermal cycling protocol as described above.
-
-
-
Data Analysis:
-
Set the baseline and threshold for each dye channel independently.
-
Analyze the Cq values for each target.
-
Review the multicomponent data to check for any signal bleed-through between the FAM and HEX channels. If significant crosstalk is observed, perform color compensation/calibration according to the instrument manufacturer's instructions.
-
Visualizations
Workflow for 6-Hex Probe Preparation and Use
References
Application Notes and Protocols for 6-Hex, SE in Automated DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a widely used fluorescent dye in molecular biology, particularly in automated DNA sequencing. As a derivative of fluorescein, 6-HEX exhibits bright fluorescence in the yellow-green region of the spectrum. The succinimidyl ester (SE) moiety allows for the efficient and stable covalent labeling of primary amine groups, making it an ideal choice for tagging oligonucleotides, which can then be used as primers in Sanger sequencing.[1][] This document provides detailed application notes and protocols for the use of this compound in automated DNA sequencing, including quantitative data, experimental procedures, and troubleshooting guidance.
Quantitative Data
The spectral properties of 6-Hex are crucial for its application in fluorescence-based assays. The following table summarizes the key quantitative data for 6-Hex.
| Property | Value | Reference |
| Excitation Maximum (λex) | 533 nm | [3] |
| Emission Maximum (λem) | 549 nm | [3] |
| Molar Extinction Coefficient (ε) | 87,770 L·mol⁻¹·cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.57 | |
| Correction Factor (CF₂₆₀) | 0.30 | |
| Correction Factor (CF₂₈₀) | 0.13 |
Experimental Protocols
I. Labeling of Amine-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to the 5'- or 3'-amino-modified oligonucleotide primers.
Materials:
-
5'- or 3'-Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Amine-modified oligonucleotide (10-50 nmol)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 0.01 M)
-
Nuclease-free water to adjust the volume.
-
-
Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
-
Incubation: Vortex the reaction mixture thoroughly and incubate in the dark at room temperature for 2-4 hours, or overnight for potentially higher labeling efficiency.
-
Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification step.
II. Purification of 6-Hex Labeled Oligonucleotides by Reverse-Phase HPLC
Purification is essential to remove unconjugated dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.
Materials:
-
Crude labeling reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the detector to monitor absorbance at 260 nm (for DNA) and at the excitation maximum of 6-Hex (533 nm).
-
-
Gradient Elution:
-
Inject the diluted sample onto the column.
-
Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% acetonitrile over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 533 nm. This peak represents the 6-Hex labeled oligonucleotide. Unconjugated dye will typically elute later in the gradient.
-
Desalting: Desalt the collected fractions using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
Quantification: Determine the concentration of the purified labeled oligonucleotide using UV-Vis spectrophotometry, applying the correction factors for the dye's absorbance at 260 nm.
III. Automated Sanger Sequencing using 6-Hex Labeled Primers
This protocol outlines the general steps for performing automated Sanger sequencing using a 6-Hex labeled primer.
Materials:
-
Purified 6-Hex labeled primer
-
DNA template (e.g., plasmid DNA, PCR product)
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and ddNTPs)
-
Automated DNA sequencer (capillary electrophoresis-based)
-
Hi-Di™ Formamide or other suitable loading solution
Procedure:
-
Cycle Sequencing Reaction Setup:
-
In a PCR tube, combine the DNA template, 6-Hex labeled primer, and the sequencing reaction mix according to the manufacturer's instructions.
-
-
Thermal Cycling: Perform cycle sequencing in a thermal cycler. The cycling conditions will typically involve an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension.
-
Sequencing Reaction Cleanup: Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and residual primers. This can be achieved by ethanol/EDTA precipitation, spin columns, or enzymatic methods.
-
Sample Preparation for Electrophoresis: Resuspend the purified sequencing products in a loading solution such as Hi-Di™ Formamide.
-
Capillary Electrophoresis:
-
Denature the samples by heating at 95°C for 2-5 minutes, followed by rapid cooling on ice.
-
Load the samples onto the automated DNA sequencer. The instrument will perform capillary electrophoresis to separate the DNA fragments by size.
-
-
Data Analysis:
-
As the fragments migrate through the capillary, a laser excites the 6-Hex dye.
-
The emitted fluorescence is detected and recorded.
-
The sequencing software analyzes the fluorescence data to generate a chromatogram and determine the DNA sequence.
-
Visualizations
Caption: Workflow for labeling an amine-modified oligonucleotide with this compound.
Caption: Automated Sanger sequencing workflow using a 6-Hex labeled primer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound due to hydrolysis. | Prepare fresh dye solution in anhydrous DMSO immediately before use. |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the sodium bicarbonate buffer is between 8.3 and 9.0. | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers for the labeling reaction. | |
| Multiple Peaks in HPLC Profile | Presence of unlabeled oligo, free dye, and labeled oligo. | This is expected. Collect the peak corresponding to the labeled oligo. |
| Formation of dye isomers or degradation products. | Optimize labeling reaction time and temperature. Ensure proper storage of the dye. | |
| Poor Sequencing Results | Incomplete removal of unincorporated dye or primers. | Optimize the purification protocol for the labeled primer and the sequencing reaction cleanup. |
| Low concentration or purity of the labeled primer. | Accurately quantify the purified labeled primer and ensure high purity. | |
| Secondary structure in the DNA template. | Use a sequencing buffer with additives (e.g., betaine) to reduce secondary structures. |
References
Application Notes and Protocols for 6-Hex, SE Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to various labels, such as fluorescent dyes, enzymes, or biotin, is a fundamental technique in biomedical research and drug development. N-hydroxysuccinimide (NHS) esters are among the most common and effective reagents for labeling antibodies.[][2][3][4] This document provides a detailed protocol for the conjugation of 6-Hexynoic Acid, Succinimidyl Ester (6-Hex, SE) to antibodies. This compound is an amine-reactive compound that forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the antibody.[][4] This process is crucial for creating tailored immuno-reagents for a wide range of applications, including immunoassays, immunohistochemistry, flow cytometry, and antibody-drug conjugates (ADCs).[4]
Chemical Principle
The conjugation of this compound to an antibody is based on a nucleophilic acyl substitution reaction. The primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, act as nucleophiles and attack the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] The reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5), where the primary amines are deprotonated and therefore more nucleophilic.[][2][4]
Figure 1. Chemical reaction of this compound with an antibody.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a typical IgG antibody.
Materials and Reagents
-
Purified antibody (free of BSA, glycine (B1666218), or other amine-containing stabilizers)[5]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5[][2][3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification/Desalting column (e.g., Sephadex G-25)[2][6][7]
-
Spectrophotometer or NanoDrop for concentration measurements[5]
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer at a pH of 8.0-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it must be purified.[5] This can be achieved through dialysis, desalting columns, or ultrafiltration.[][8]
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer. Higher concentrations can improve labeling efficiency.[3]
This compound Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[2][5] This solution should be prepared fresh before each conjugation reaction.
Conjugation Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to the antibody. A starting point of a 10:1 to 20:1 molar ratio is recommended, but this should be optimized for each specific antibody and application.[][3]
-
Reaction Initiation: While gently stirring, add the calculated volume of the this compound stock solution to the antibody solution.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][5] Alternatively, the reaction can be carried out for 2 hours on ice.[5]
Quenching the Reaction
-
To stop the conjugation reaction and quench any unreacted this compound, add the Quenching Solution to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature.[5]
Purification of the Conjugate
-
Removal of Unconjugated Dye: Separate the antibody-6-Hex conjugate from the unreacted this compound and the NHS byproduct using a desalting or gel filtration column (e.g., Sephadex G-25).[][2][6]
-
Elution: Elute the column with PBS or another suitable storage buffer.
-
Fraction Collection: Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.[2][5] Pool the fractions containing the conjugated antibody.
Characterization and Storage
-
Concentration Determination: Measure the protein concentration of the purified conjugate using a spectrophotometer (A280).[5]
-
Degree of Labeling (DOL) (Optional): The DOL, or the average number of 6-Hex molecules per antibody, can be determined if the label has a distinct absorbance.
-
Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be necessary for frozen storage. For long-term storage, adding sodium azide (B81097) to a final concentration of 0.02-0.1% can prevent microbial growth.[8]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the this compound antibody conjugation protocol. These values should be considered as a starting point and may require optimization for specific antibodies and desired labeling outcomes.
Table 1: Reaction Components and Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 5 mg/mL[][3] | Higher concentrations can increase labeling efficiency.[3] |
| This compound:Antibody Molar Ratio | 5:1 - 20:1[][9] | This needs to be optimized for each antibody. |
| Reaction Buffer pH | 8.0 - 8.5[][2] | Crucial for deprotonating primary amines. |
| Reaction Temperature | Room Temperature or 4°C[2][5] | Room temperature is generally faster. |
| Reaction Time | 1 - 2 hours[2][5] | Longer times do not necessarily improve efficiency. |
| Quenching Agent Concentration | 50 - 100 mM[5] | Tris or glycine can be used. |
Table 2: Purification and Storage
| Parameter | Method/Condition | Notes |
| Purification Method | Gel Filtration (e.g., Sephadex G-25), Dialysis[][2] | Gel filtration is generally more efficient.[] |
| Elution Buffer | PBS or desired storage buffer | |
| Short-term Storage | 4°C | |
| Long-term Storage | -20°C or -80°C | Addition of cryoprotectants is recommended. |
Experimental Workflow Diagram
Figure 2. Experimental workflow for this compound antibody conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Antibody buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer.[5] |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 8.0 and 8.5.[][2] | |
| This compound was hydrolyzed. | Prepare the this compound stock solution fresh in anhydrous DMSO or DMF.[2] | |
| Low antibody concentration. | Increase the antibody concentration to 2-5 mg/mL.[3] | |
| Antibody Aggregation/Precipitation | High degree of labeling. | Reduce the molar ratio of this compound to antibody. |
| Antibody is not stable under the reaction conditions. | Try performing the reaction at 4°C. | |
| Poor Antibody Recovery After Purification | Non-specific binding to the purification column. | Pre-treat the column with a blocking agent like BSA (if compatible with the downstream application). |
| Aggregated antibody was lost during purification. | Centrifuge the conjugated antibody solution before loading onto the column to remove aggregates.[10] |
Conclusion
The protocol described provides a robust method for the conjugation of this compound to antibodies. Successful conjugation is dependent on careful attention to the preparation of the antibody and reagents, as well as optimization of the reaction conditions. By following this guide, researchers can effectively produce high-quality antibody conjugates for a variety of research and development applications.
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. Optimized fluorescent labeling to identify memory B cells specific for Neisseria meningitidis serogroup B vaccine antigens ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Help Center [kb.10xgenomics.com]
Application Notes and Protocols for 6-Hexachloro-fluorescein (6-Hex), SE in Multiplex PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex Polymerase Chain Reaction (PCR) is a powerful technique that allows for the simultaneous amplification of multiple target sequences in a single reaction vessel. This approach significantly increases throughput, conserves precious sample material, and reduces reagent costs and hands-on time. A critical component of successful multiplex quantitative PCR (qPCR) is the use of spectrally distinct fluorescent dyes to label probes for each target, enabling real-time detection and quantification. 6-Hexachloro-fluorescein (6-Hex) is a widely used fluorescent dye in the green-yellow region of the spectrum, making it an excellent choice for multiplex qPCR applications, often in combination with other dyes such as FAM and Cy5.
These application notes provide a comprehensive guide to the use of 6-Hex in multiplex PCR, including its spectral properties, advantages, and detailed protocols for assay design, optimization, and execution.
Principles of 6-Hex in Multiplex qPCR
In probe-based multiplex qPCR, each target-specific probe is labeled with a unique fluorophore, such as 6-Hex. The probe also contains a quencher molecule that suppresses the fluorophore's signal when the probe is intact. During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe that has hybridized to the target sequence. This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence signal. The real-time PCR instrument detects the fluorescence emission from each dye, allowing for the simultaneous monitoring of the amplification of multiple targets.
The selection of appropriate fluorescent dyes is crucial to minimize spectral overlap, or "crosstalk," where the emission of one dye is detected in the channel of another. 6-Hex is often chosen for its distinct spectral characteristics, which allow for effective multiplexing with other common dyes.
Spectral Properties and Compatibility
Proper dye selection is fundamental to successful multiplexing. The following table summarizes the spectral properties of 6-Hex and other commonly used fluorophores in multiplex qPCR.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Commonly Paired Quencher(s) |
| 6-Hex | 535 | 556 | BHQ-1, Iowa Black FQ |
| FAM | 495 | 520 | BHQ-1, Iowa Black FQ |
| VIC | 526 | 543 | BHQ-1, Iowa Black FQ |
| ROX | 575 | 602 | BHQ-2, Iowa Black RQ |
| Cy5 | 649 | 670 | BHQ-2, Iowa Black RQ |
BHQ: Black Hole Quencher; FQ: Fluorescence Quenching; RQ: Rhodamine Quenching.
Experimental Protocols
I. Primer and Probe Design for Multiplex qPCR
Successful multiplex PCR begins with careful in-silico design of primers and probes.
Workflow for Primer and Probe Design:
Caption: Workflow for designing primers and probes for multiplex qPCR.
Detailed Steps:
-
Target Selection: Identify the target genes or sequences of interest.
-
Primer Design:
-
Aim for a melting temperature (Tm) of 60-65°C.
-
GC content should be between 40-60%.
-
Primer length should be 18-30 nucleotides.
-
Avoid runs of identical nucleotides, especially G's.
-
Check for potential primer-dimers and secondary structures using appropriate software.
-
-
Probe Design:
-
The probe's Tm should be 5-10°C higher than the primers' Tm.
-
The probe should be 20-30 nucleotides in length.
-
The probe should not have a G at the 5' end, as it can quench the reporter dye.
-
Label the probe with 6-Hex at the 5' end and a suitable quencher (e.g., BHQ-1) at the 3' end.
-
-
In-Silico Analysis: Use tools like NCBI BLAST and Primer-BLAST to check the specificity of your primers and probes against the target genome to avoid off-target amplification.
-
Oligonucleotide Synthesis and Purification:
-
Synthesize primers and probes. High-purity oligonucleotides (e.g., HPLC-purified) are recommended for multiplex assays.
-
Note on 6-Hex Labeled Oligonucleotides: A common issue during the synthesis of 6-Hex labeled oligonucleotides is the formation of an arylacridine byproduct under standard ammonolysis conditions.[1][2] This byproduct can be difficult to separate and may interfere with the assay.
-
Mitigation: To prevent the formation of the arylacridine derivative, it is recommended to add 15–30% (v/v) of tert-butylamine (B42293) to the aqueous ammonia (B1221849) deblocking solution during the post-synthetic workup.[1][2]
-
II. Multiplex qPCR Assay Optimization
Optimization is a critical step to ensure that all targets are amplified with high efficiency and specificity in the same reaction.
Optimization Workflow:
Caption: Workflow for optimizing a multiplex qPCR assay.
Detailed Protocol:
-
Singleplex Validation: First, test each primer/probe set in a singleplex reaction to confirm its efficiency and specificity. The efficiency should be between 90-110%.
-
Primer Concentration Optimization:
-
Perform a matrix of primer concentrations for each target. A common starting range is 50 nM to 900 nM for each primer.
-
The optimal concentration is the one that provides the lowest Cq value without sacrificing specificity.
-
-
Probe Concentration Optimization:
-
Titrate the probe concentration, typically from 50 nM to 250 nM, for each target.
-
Use the lowest probe concentration that gives the highest fluorescence signal without increasing the background.
-
-
MgCl2 Concentration Optimization:
-
Magnesium chloride concentration can significantly impact PCR efficiency.[3]
-
Test a range of MgCl2 concentrations, typically from 1.5 mM to 3.5 mM, in 0.5 mM increments.
-
-
Annealing Temperature Optimization:
-
Perform a temperature gradient PCR to determine the optimal annealing temperature that allows for specific amplification of all targets. A typical range is 55°C to 65°C.
-
-
Multiplex Assay Testing:
-
Combine the optimized concentrations of all primers and probes in a single reaction.
-
Run the multiplex assay with a known positive control and a no-template control (NTC).
-
Analyze the amplification curves and Cq values for each target. The Cq values in the multiplex reaction should be comparable to those in the singleplex reactions.
-
III. Standard Multiplex qPCR Protocol using 6-Hex
This protocol provides a starting point for a four-plex qPCR assay using 6-Hex, FAM, VIC, and Cy5 labeled probes.
Reaction Setup:
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x qPCR Master Mix | 1x | 10 µL |
| Forward Primer Mix (all targets) | 200-400 nM each | Variable |
| Reverse Primer Mix (all targets) | 200-400 nM each | Variable |
| Probe Mix (FAM, 6-Hex, VIC, Cy5) | 100-200 nM each | Variable |
| Template DNA | 1-100 ng | 1-5 µL |
| Nuclease-free water | - | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
Data Analysis:
-
Set the baseline and threshold for each dye channel individually.
-
Determine the Cq value for each target in each sample.
-
Perform relative or absolute quantification based on the experimental design.
-
Review the amplification plots for any signs of inhibition or non-specific amplification.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or low amplification of one or more targets | Suboptimal primer/probe design or concentration | Re-design oligos; re-optimize concentrations. |
| Incorrect annealing temperature | Perform a temperature gradient PCR. | |
| PCR inhibitors in the sample | Use a DNA purification kit with inhibitor removal steps. | |
| High background fluorescence | Probe degradation | Use fresh probe stocks; store probes protected from light. |
| Non-specific probe hybridization | Increase annealing temperature; re-design probe. | |
| Signal crosstalk between channels | Spectral overlap of dyes | Use a real-time PCR instrument with appropriate filters and perform color compensation/calibration. |
| High concentration of a bright dye (e.g., FAM) bleeding into the 6-Hex channel | Reduce the concentration of the FAM-labeled probe. | |
| Variable Cq values between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Low template concentration | Increase the amount of template DNA. |
Conclusion
6-Hex is a versatile and reliable fluorescent dye for multiplex PCR applications. By following the detailed protocols for assay design, optimization, and execution outlined in these application notes, researchers can successfully develop and implement robust multiplex qPCR assays. Careful attention to primer and probe design, optimization of reaction conditions, and proper data analysis are key to achieving accurate and reproducible results.
References
- 1. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides | PLOS One [journals.plos.org]
- 2. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 6-Hex, SE into TaqMan® Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TaqMan® probes are a cornerstone of quantitative real-time PCR (qPCR), enabling precise and sensitive detection of specific nucleic acid sequences. These dual-labeled hydrolysis probes consist of an oligonucleotide with a fluorophore (reporter dye) at the 5' end and a quencher at the 3' end. The proximity of the quencher to the reporter dye suppresses the reporter's fluorescence. During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence proportional to the amount of amplified product.[1]
6-Hexachloro-fluorescein (6-Hex) is a fluorescent dye commonly employed as a reporter in TaqMan® probes. It is a derivative of fluorescein (B123965) and emits in the green-yellow region of the visible spectrum.[2][3] 6-Hex, succinimidyl ester (SE) is an amine-reactive form of the dye that allows for its covalent attachment to an amino-modified oligonucleotide. This document provides detailed application notes and protocols for the incorporation of 6-Hex, SE into TaqMan® probes, their purification, and their application in qPCR.
Spectral and Performance Characteristics of 6-Hex
The choice of fluorophore is critical for the success of multiplex qPCR assays to ensure minimal spectral overlap between different reporter dyes. 6-Hex is often used in combination with other dyes like FAM and a suitable quencher such as Black Hole Quencher® 1 (BHQ®-1).[4]
| Parameter | 6-Hex | FAM (6-carboxyfluorescein) | VIC® |
| Excitation Wavelength (nm) | 533 - 535 | 495 | 526 |
| Emission Wavelength (nm) | 549 - 556 | 520 | 543 |
| Common Quencher | BHQ®-1 | BHQ®-1 | BHQ®-1 |
| Appearance | Red | Yellow/Orange | Yellow |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.[5][6][]
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound
This protocol describes the post-synthesis conjugation of this compound to an oligonucleotide containing a primary aliphatic amine.
Materials:
-
Amine-modified oligonucleotide (e.g., with a 5'-Amino-Modifier C6)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM. Ensure the buffer is free of any primary amines (e.g., Tris) as they will compete with the oligonucleotide for reaction with the NHS ester.[8]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive, so use of anhydrous solvent is critical.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the dissolved oligonucleotide with a 5-10 fold molar excess of the dissolved this compound.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to prevent photobleaching.
-
-
Stopping the Reaction:
-
The reaction can be stopped by proceeding directly to the purification step to remove unreacted dye.
-
Protocol 2: Purification of 6-Hex Labeled TaqMan® Probe
Purification is a critical step to remove unreacted this compound and any unlabeled oligonucleotides, which can lead to high background fluorescence and reduced assay sensitivity. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying fluorescently labeled probes.[9][10][11]
Materials:
-
Crude 6-Hex labeled oligonucleotide solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
-
Microcentrifuge tubes for fraction collection
Procedure:
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
-
Sample Injection:
-
Dilute the crude labeling reaction mixture with Mobile Phase A and inject it onto the column.
-
-
Elution and Fractionation:
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 60% Acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-Hex (~535 nm).
-
The unlabeled oligonucleotide will elute first, followed by the desired 6-Hex labeled probe. The free 6-Hex dye will typically elute last due to its hydrophobicity.[12]
-
Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~535 nm.
-
-
Desalting and Recovery:
-
Pool the collected fractions containing the purified probe.
-
Remove the acetonitrile by vacuum centrifugation.
-
Desalt the probe using a desalting column or by ethanol (B145695) precipitation to remove the TEAA salts.
-
Resuspend the purified, desalted probe in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).
-
Protocol 3: Quality Control of 6-Hex Labeled TaqMan® Probe
Materials:
-
Purified 6-Hex labeled probe
-
UV-Vis spectrophotometer
-
Nuclease-free water or buffer
Procedure:
-
Concentration and Purity Assessment:
-
Measure the absorbance of the purified probe solution at 260 nm and at the absorbance maximum of 6-Hex (~535 nm).
-
Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.
-
The ratio of A535/A260 can provide an indication of the labeling efficiency.
-
-
Functional Quality Control (qPCR):
-
Prepare a dilution series of the purified 6-Hex labeled probe.
-
Set up a qPCR reaction using a known template, primers, and the newly synthesized probe.
-
A successful probe should exhibit a low background fluorescence, a clear increase in fluorescence upon amplification, and a linear standard curve with high amplification efficiency (typically 90-110%).
-
Run a no-template control (NTC) to ensure there is no signal in the absence of the target. A high signal in the NTC can indicate probe degradation or contamination.[13][14]
-
Application Workflows
Gene Expression Analysis Workflow
TaqMan® probes are widely used for the quantification of gene expression. The workflow involves the reverse transcription of RNA to cDNA, followed by qPCR with gene-specific primers and a TaqMan® probe.
Caption: Workflow for gene expression analysis using 6-Hex TaqMan® probes.
SNP Genotyping Workflow
TaqMan® assays are also a powerful tool for single nucleotide polymorphism (SNP) genotyping. This workflow typically uses two allele-specific probes, each labeled with a different reporter dye (e.g., FAM and 6-Hex or VIC), to differentiate between homozygous and heterozygous genotypes.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. The TaqMan Method for SNP Genotyping | Springer Nature Experiments [experiments.springernature.com]
- 3. mz-at.de [mz-at.de]
- 4. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labcluster.com [labcluster.com]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 13. Distinguishing Real Signal from Background Noise - Ask TaqMan #41 - Behind the Bench [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. TaqMan SNP Genotyping - CD Genomics [cd-genomics.com]
- 16. How TaqMan SNP Genotyping Assays Work | Thermo Fisher Scientific - KR [thermofisher.com]
Synthesis of 6-HEX, SE Labeled Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Among the various fluorescent dyes, 6-HEX (hexachlorofluorescein) is a widely used fluorophore that emits in the yellow-green region of the visible spectrum. This document provides detailed application notes and protocols for the synthesis of 6-HEX labeled oligonucleotides using 6-HEX, SE (succinimidyl ester), a popular amine-reactive derivative.
6-HEX, a hexachlorinated derivative of fluorescein, offers several advantages, including good spectral overlap with common quenchers like BHQ-1, making it suitable for applications such as real-time PCR probes (e.g., TaqMan probes), Scorpion primers, and Molecular Beacons.[1] Its spectral characteristics also allow for multiplexing with other fluorescent dyes.[2] The post-synthetic labeling approach using an NHS ester is a common and effective method for attaching fluorophores to oligonucleotides that may be sensitive to the conditions of solid-phase synthesis.[3]
This guide outlines the complete workflow, from the synthesis of an amine-modified oligonucleotide to the final purification and quality control of the 6-HEX labeled product.
Principle of the Method
The synthesis of 6-HEX labeled oligonucleotides via the post-synthetic labeling method involves a two-step process:
-
Solid-Phase Synthesis of an Amine-Modified Oligonucleotide: An oligonucleotide is synthesized with a primary amine group at a specific position, typically the 5' or 3' terminus, or internally. This is achieved by incorporating a modified phosphoramidite (B1245037) containing a protected amine group during standard automated oligonucleotide synthesis.
-
Post-Synthetic Labeling with this compound: After deprotection and cleavage from the solid support, the amine-modified oligonucleotide is reacted with 6-HEX, N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive compound that specifically targets and forms a stable amide bond with the primary amine group on the oligonucleotide.[4]
Data Presentation
Spectral Properties of 6-HEX
| Property | Value |
| Excitation Maximum (λex) | ~533 - 535 nm[] |
| Emission Maximum (λem) | ~549 - 556 nm |
| Common Quencher Pairing | BHQ-1 |
Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Condition |
| pH | 8.3 - 9.0 |
| Buffer | 0.1 - 0.5 M Sodium Bicarbonate or Carbonate/Bicarbonate |
| Solvent for NHS Ester | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) |
| Molar Excess of NHS Ester | 8-fold or higher over the oligonucleotide |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours (can be optimized) |
Experimental Protocols
I. Synthesis of Amine-Modified Oligonucleotide
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Phosphoramidite Selection: Choose a phosphoramidite containing a protected primary amine group. A common choice is a C6 amino-modifier phosphoramidite for 5' labeling.
-
Automated Synthesis: Program the synthesizer with the desired oligonucleotide sequence, incorporating the amino-modifier phosphoramidite at the intended position (e.g., the final coupling step for 5' labeling).
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone. Standard deprotection is often done with concentrated ammonium (B1175870) hydroxide. However, for HEX-labeled oligonucleotides, it is crucial to avoid prolonged heating, as this can lead to the formation of an arylacridine byproduct. Deprotection at room temperature is recommended.
-
Initial Purification/Desalting: The crude, deprotected amine-modified oligonucleotide should be desalted to remove small molecule impurities from the synthesis and deprotection steps. This can be achieved using a desalting column or cartridge.
II. Post-Synthetic Labeling with this compound
-
Prepare Buffers and Reagents:
-
Labeling Buffer: Prepare a 0.5 M sodium carbonate/bicarbonate buffer and adjust the pH to 8.75.
-
This compound Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO to a concentration of approximately 10 mg/mL.
-
-
Dissolve the Amine-Modified Oligonucleotide:
-
Dissolve the desalted amine-modified oligonucleotide in the labeling buffer to a concentration of approximately 1 mM.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry (A260).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the this compound solution. A typical molar excess of the NHS ester is 8-fold or greater to drive the reaction to completion.
-
The final reaction volume should be such that the DMSO concentration does not exceed 10-20% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
III. Purification of the 6-HEX Labeled Oligonucleotide
Purification is a critical step to separate the desired full-length labeled oligonucleotide from unlabeled oligonucleotides, truncated sequences, and unreacted 6-HEX dye.
-
Method Selection: The choice of purification method depends on the required purity and the scale of the synthesis.
-
Reverse-Phase Cartridge Purification: Suitable for routine applications and provides a purity of >80%. The hydrophobic nature of the 6-HEX dye facilitates good separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers higher resolution and purity (>90%). This is the recommended method for applications requiring high purity, such as probes for quantitative assays.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on charge. It can be used as an orthogonal purification method.
-
Polyacrylamide Gel Electrophoresis (PAGE): Provides high resolution for longer oligonucleotides but can be complex and may not be compatible with all fluorescent dyes.
-
-
General RP-HPLC Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the oligonucleotides. The more hydrophobic, 6-HEX labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~533 nm).
-
Fraction Collection: Collect the peak corresponding to the dual-wavelength absorbance.
-
Desalting: The collected fraction should be desalted to remove the TEAA buffer salts.
-
IV. Quality Control
-
UV-Vis Spectroscopy:
-
Measure the absorbance at 260 nm and ~533 nm to determine the oligonucleotide concentration and the labeling efficiency.
-
The ratio of A533/A260 can be used to estimate the degree of labeling.
-
-
Mass Spectrometry (LC-MS):
-
Confirm the identity and purity of the final product by verifying its molecular weight. This is the most definitive method for quality control.
-
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of 6-HEX labeled oligonucleotides.
Caption: Chemical reaction for labeling an amine-modified oligonucleotide with this compound.
References
Troubleshooting & Optimization
troubleshooting low 6-Hex, SE fluorescence signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low 6-Hex, succinimidyl ester (SE) fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low 6-Hex, SE signal?
A low signal from this compound can stem from several factors, including degradation of the dye due to improper storage, inefficient labeling of the target molecule, issues with the experimental setup such as photobleaching, or suboptimal instrument settings. For applications like qPCR, probe design and reaction inhibitors are also common culprits.[1][2]
Q2: My this compound signal is bright initially but fades quickly. What is happening?
This phenomenon is known as photobleaching, where the fluorophore is chemically damaged by exposure to excitation light.[3] To minimize this effect, you can use an anti-fade mounting medium for microscopy, reduce the intensity and duration of the excitation light, and use a more sensitive detector to shorten required exposure times.[3][4]
Q3: How should I properly store and handle this compound dye and labeled conjugates?
Proper storage is critical to maintaining the dye's fluorescence. This compound is sensitive to light and should be stored protected from it. Lyophilized dye should be stored at -20°C or -80°C. Stock solutions are typically prepared in anhydrous DMSO or DMF and should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided.
Q4: Could my instrument be the problem?
Yes, the instrument can be a source of low signal. Ensure that the excitation and emission filters on your instrument are appropriate for 6-Hex (Absorbance max: ~533 nm, Emission max: ~550 nm). Some instruments, particularly real-time thermal cyclers, are most sensitive to dyes like FAM and may be less sensitive to dyes with longer wavelengths. Also, verify that the instrument is properly calibrated and that background fluorescence or instrument noise is not interfering with the signal.
Q5: Are there alternative dyes to this compound if I can't resolve my signal issue?
Yes, if you continue to experience issues, several alternative dyes with similar spectral properties are available. These may offer better performance depending on your specific application and instrumentation. Common alternatives include Yakima Yellow, ATTO 532, and JOE.
Data Summary Tables
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage Form | Lyophilized or as a stock solution in anhydrous DMF or DMSO. | |
| Storage Temperature | -20°C for up to 1 month; -80°C for up to 6 months. | |
| Handling | Protect from light at all times. Avoid repeated freeze-thaw cycles. |
Table 2: Spectral Properties of 6-Hex and Common Alternatives
| Fluorescent Dye | Absorbance Max (nm) | Emission Max (nm) | Common Applications | Source(s) |
| 6-Hex | 535 | 556 | qPCR, DNA Sequencing, Fragment Analysis | |
| Yakima Yellow | 530 | 549 | qPCR, FRET | |
| ATTO 532 | 532 | 552 | qPCR, FRET, Microscopy | |
| JOE | 529 | 555 | DNA Sequencing, qPCR | |
| VIC | 538 | 554 | qPCR, Fragment Analysis |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting a low this compound fluorescence signal.
Detailed Troubleshooting Guide
Issue: Weak or No Signal from this compound Labeled Molecules
Use the following question-and-answer guide to systematically identify and resolve the root cause of a low signal.
1. Reagent and Conjugate Integrity
-
Question: Has the this compound dye or the final labeled conjugate been stored correctly?
-
Answer: Verify that the dye and any labeled molecules have been consistently stored protected from light and at the correct temperature (-20°C or -80°C). Fluorophores can degrade if exposed to light for extended periods or subjected to multiple freeze-thaw cycles. If using a new vial of lyophilized dye, ensure it was properly resuspended in an anhydrous solvent like DMF or DMSO.
-
2. Labeling Reaction Efficiency
-
Question: If you performed the labeling reaction yourself, was it efficient?
-
Answer: The efficiency of labeling a protein or oligonucleotide with this compound is highly dependent on the reaction conditions.
-
pH: The reaction of an amine-reactive SE ester is most efficient at a pH between 7.0 and 8.0.
-
Molar Coupling Ratio: A molar excess of the dye to the protein is required. Start with ratios of 10:1 to 40:1 (dye:protein) and optimize from there.
-
Protein Purity and Concentration: The protein solution should be free of other amine-containing buffers (like Tris) and at a suitable concentration (e.g., >0.1 mg/mL).
-
-
3. Application-Specific Problems
-
For qPCR:
-
Question: Is the probe design and concentration optimal?
-
Answer: A low fluorescence signal could indicate that the probe concentration is too low. Additionally, a low melting temperature (T_m) can lead to inefficient probe binding, and if the distance between the 6-Hex fluorophore and the quencher is too large, quenching will be inefficient, leading to high background and lower signal-to-noise.
-
-
Question: Are there inhibitors in the reaction?
-
Answer: If a positive control works but your test sample shows low fluorescence, inhibitors may be present in your purified nucleic acid sample. Consider re-purifying the sample.
-
-
-
For Microscopy or Flow Cytometry:
-
Question: Is the antibody or probe concentration too low?
-
Answer: The concentration of the labeled antibody or probe may be insufficient. It is crucial to perform a titration to determine the optimal concentration that gives the brightest signal with the lowest background.
-
-
Question: Is the target accessible?
-
Answer: For intracellular targets, ensure that your fixation and permeabilization steps are adequate to allow the labeled molecule to reach its target. For cell surface targets, confirm that the epitope is on an extracellular domain.
-
-
Question: Is the target protein expressed at low levels?
-
Answer: The target itself might have low expression levels. Confirm expression using an alternative method like a Western blot if possible. Consider using a signal amplification strategy if low expression is expected.
-
-
Key Experimental Protocols
Protocol 1: Optimizing the this compound Labeling Reaction
This protocol provides a general framework for labeling an amine-containing molecule (e.g., a protein) with this compound.
-
Prepare the Molecule: Dissolve the protein to be labeled in an amine-free buffer (e.g., 10 mM sodium phosphate) at a pH of 7.0-8.0. Aim for a protein concentration of at least 1 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Set Up the Reaction: Add the dissolved this compound to the protein solution. Test several molar coupling ratios (dye:protein), such as 10:1, 20:1, and 40:1, to find the optimal degree of labeling.
-
Incubate: Allow the reaction to proceed for at least 2 hours at room temperature, protected from light.
-
Purify the Conjugate: Remove the unreacted, free dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Analyze: Determine the degree of labeling by measuring the absorbance of the protein and the 6-Hex dye. A low signal in your final experiment may indicate that this labeling reaction needs further optimization.
References
Optimizing 6-Hex, SE Conjugation Efficiency: A Technical Support Center
Welcome to the technical support center for optimizing your 6-Hex, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring successful and efficient labeling of your biomolecules.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the conjugation of this compound to primary amines on proteins, oligonucleotides, and other molecules.
Issue 1: Low Conjugation Efficiency or Low Degree of Labeling
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine group is protonated (-NH3+) and non-nucleophilic, preventing the reaction.[1][2] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases, reducing the yield.[1][2] Solution: Ensure the reaction buffer pH is within the optimal range of 7.2 to 8.5.[1][] A pH of 8.3-8.5 is often considered ideal.[2] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][4] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris, will compete with your target molecule for the this compound, leading to lower efficiency.[2] Solution: Use buffers that are free of primary amines.[][4] If Tris must be used, be aware that its affinity for activated esters is low, but it can still interfere.[2] |
| Hydrolysis of this compound | This compound, like other NHS esters, is susceptible to hydrolysis in aqueous solutions.[1][5] This is a primary competing reaction that deactivates the reagent.[1] The rate of hydrolysis increases with higher pH and temperature.[1] Solution: Prepare the this compound solution immediately before use.[2] If using an organic solvent like DMSO or DMF to dissolve the dye, ensure it is anhydrous and of high quality, as water contamination will lead to hydrolysis.[2][5] Store the this compound stock solution desiccated at -20°C.[][6] |
| Insufficient Molar Excess of this compound | An inadequate amount of the labeling reagent will result in incomplete labeling of the target molecule. Solution: Optimize the molar ratio of this compound to your biomolecule. A starting point is often a 10- to 20-fold molar excess of the NHS ester.[1] For monolabeling of proteins, an 8-fold molar excess can be a good starting point, but this may need to be adjusted based on the protein's structure and the reagent's solubility.[2] For oligonucleotides, a several-fold excess is required because water competes with the labeling reaction.[5] |
| Low Concentration of Reactants | Low concentrations of either the biomolecule or the this compound can slow down the reaction rate and favor hydrolysis, especially at low protein concentrations.[][7] Solution: Increase the concentration of your biomolecule (e.g., 1-10 mg/mL for proteins).[4] If low conjugation efficiency is observed, consider reducing the reaction volume to increase the effective concentration of the reactants.[5] |
| Inactive this compound Reagent | Improper storage or repeated freeze-thaw cycles can lead to the degradation of the this compound reagent.[] Solution: Use a fresh aliquot of this compound. To check the activity of your NHS ester, you can perform a hydrolysis assay by measuring the absorbance at 260-280 nm before and after base-catalyzed hydrolysis.[8] |
Issue 2: Protein Precipitation During or After Conjugation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | The addition of a large volume of organic solvent (like DMSO or DMF) used to dissolve the this compound can denature and precipitate proteins. Solution: Keep the volume of the organic solvent to a minimum, ideally less than 5-10% of the total reaction volume.[2][4] |
| Over-labeling of the Protein | Excessive labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation. Solution: Reduce the molar excess of this compound or shorten the incubation time.[4] Perform a titration experiment to find the optimal degree of labeling for your specific protein. |
| Inappropriate Buffer Conditions | The buffer composition, ionic strength, or pH may not be optimal for your protein's stability. Solution: Ensure the buffer conditions are suitable for your protein of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often recommended for efficient labeling of primary amines.[2]
Q2: What buffer should I use for the conjugation reaction?
It is crucial to use a buffer that is free of primary amines.[] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[2] Avoid buffers containing Tris or glycine (B1666218) as they will compete in the reaction.[2]
Q3: How should I dissolve and store this compound?
This compound is often dissolved in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[2][5] It is important to use high-quality DMF that is free of dimethylamine, which can react with the NHS ester.[2] Stock solutions in DMF can be stored at -20°C for 1-2 months.[2] Aqueous solutions of the NHS ester should be prepared immediately before use.[2] The solid reagent should be stored desiccated at -20°C and protected from light.[][6]
Q4: What is the recommended molar excess of this compound to use?
The optimal molar excess depends on the desired degree of labeling and the specific biomolecule. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[1] For mono-labeling, an 8-fold excess can be a good starting point, but optimization is often necessary.[2]
Q5: How can I stop the conjugation reaction?
The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will consume any unreacted this compound.
Q6: How do I purify the 6-Hex labeled conjugate?
Purification is necessary to remove unreacted this compound and byproducts of hydrolysis. Common methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common method for separating the labeled protein from smaller molecules.[1][4]
-
Dialysis: Effective for removing small molecules from labeled proteins.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for purifying labeled oligonucleotides. It allows for the separation of the labeled oligonucleotide from the unlabeled one and the free dye.
Q7: How does the fluorescence of 6-Hex change with pH?
The fluorescence of fluorescein (B123965) derivatives like 6-Hex can be pH-sensitive.[9] It is advisable to perform a pH titration experiment to determine the optimal pH for your specific 6-Hex-labeled conjugate, as the local environment can influence its pKa.[10] Generally, the fluorescence intensity of carboxyfluorescein derivatives increases with increasing pH, with a sensitive range typically between pH 5.0 and 7.8.[9]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][4]
-
This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.[2][4]
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution.[1][4] The volume of the dye solution should be kept to a minimum (ideally <10% of the total reaction volume) to avoid protein precipitation.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[1]
-
Quenching: (Optional) Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[1]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) pre-equilibrated with your desired storage buffer.[1][4]
Protocol 2: Purification of 6-Hex Labeled Oligonucleotides by RP-HPLC
-
Sample Preparation: After the labeling reaction, precipitate the oligonucleotide using ethanol.[11] Dissolve the pellet in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[12]
-
HPLC Separation: Load the dissolved sample onto a C8 or C18 reverse-phase HPLC column.[12]
-
Gradient Elution: Run a linear gradient of acetonitrile (B52724) (e.g., 5-95%) in 0.1 M TEAA over 30 minutes to separate the components.[12]
-
Peak Identification: Monitor the absorbance at both 260 nm (for the oligonucleotide) and the absorbance maximum for 6-Hex (~533 nm).[12][13]
-
Fraction Collection: Collect the fractions corresponding to the correctly labeled oligonucleotide.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. HEX NHS ester, 6-isomer | AxisPharm [axispharm.com]
- 7. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 6-Hex, SE Labeling Reactions
Welcome to the technical support center for 6-Hex, SE (Succinimidyl Ester) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation of this compound to proteins, oligonucleotides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH range for NHS ester labeling reactions, including with this compound, is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated and less available for reaction, leading to low labeling efficiency.[1] Conversely, at a higher pH, the rate of hydrolysis of the this compound ester increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[1][2]
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer to avoid competition with the target molecule for the this compound dye. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with the labeling reaction as they will react with the NHS ester and quench the reaction.
Q3: How should I store the this compound dye?
This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. Stock solutions are typically prepared in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and should be used immediately or aliquoted and stored at -20°C for a limited time.
Q4: What is the Degree of Labeling (DOL) and what is the optimal range?
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein or other target molecule. The optimal DOL depends on the specific application. For many antibodies, a DOL of 4-7 dyes per antibody yields a maximal signal and signal-to-noise ratio. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the molecule, while under-labeling results in a weak signal.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. |
| Presence of Amine-Containing Buffers | Use an amine-free buffer such as PBS, sodium bicarbonate, or HEPES. Perform buffer exchange if necessary. |
| Hydrolysis of this compound | Prepare the dye solution immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Low Reactant Concentration | Increase the concentration of the protein or oligonucleotide and/or the molar excess of the this compound dye. |
| Inactive Dye | Ensure proper storage of the this compound dye (desiccated at -20°C, protected from light). Use a fresh vial of dye if unsure. |
| Insufficient Incubation Time | Optimize the incubation time. Reactions are typically run for 1-2 hours at room temperature. |
Issue 2: Non-Specific Staining or High Background
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Ensure thorough purification of the labeled conjugate to remove all free dye using methods like size-exclusion chromatography, dialysis, or HPLC. |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the wash buffers. |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl) in the buffers to shield electrostatic interactions. |
| Protein Aggregation | Centrifuge the labeled protein solution before use to remove any aggregates that may have formed during storage. |
| Over-labeling | Reduce the molar ratio of this compound to the target molecule in the labeling reaction to achieve a lower DOL. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL). This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~533 nm (for 6-Hex).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and 6-Hex.
-
Protocol 2: General Oligonucleotide Labeling with this compound
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in an amine-free labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0) to a concentration of 1-5 mM.
-
-
Prepare the this compound Solution:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 2-10 fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and other components. Common methods include ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC. For high purity, HPLC is recommended.
-
Visualizations
Caption: Experimental workflow for this compound labeling of biomolecules.
Caption: this compound reaction with a primary amine and the competing hydrolysis reaction.
Caption: Troubleshooting workflow for low labeling efficiency in this compound reactions.
References
Technical Support Center: 6-Hex, SE Labeled Probe Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Hexachlorofluorescein, Succinimidyl Ester (6-Hex, SE) labeled probes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store my lyophilized this compound labeled probe?
A1: For long-term storage, lyophilized probes should be stored at -20°C or lower in a desiccated, dark environment.[1][2] Protecting the probe from light is crucial to prevent photobleaching. When stored correctly, dried oligonucleotides are stable for years.
Q2: How should I reconstitute my lyophilized this compound labeled probe?
A2: It is highly recommended to reconstitute your probe in a slightly basic buffer, such as TE buffer (10 mM Tris, 0.1 mM EDTA) at a pH between 7.5 and 8.0.[1][3] Laboratory-grade water can be slightly acidic, which can contribute to the degradation of the oligonucleotide over time.[2] Using a buffered solution helps maintain a stable pH, which is critical for the stability of many fluorescent dyes.
Q3: What are the main causes of degradation for this compound labeled probes?
A3: The two primary causes of degradation are:
-
Hydrolysis of the Succinimidyl Ester (SE): The SE group is highly reactive towards primary amines but is also susceptible to hydrolysis, especially in aqueous solutions with a pH above 8.5-9.0 or when exposed to moisture.[4][5][6] This hydrolysis reaction renders the probe incapable of labeling its target.
-
Photobleaching of the 6-Hex Fluorophore: 6-Hex, like other fluorophores, can be irreversibly damaged by exposure to light, leading to a loss of fluorescence.[1] This is particularly a concern during fluorescence imaging experiments with intense light sources.
Q4: How many freeze-thaw cycles can my this compound labeled probe tolerate?
A4: To maximize the lifespan of your probe, it is best to minimize freeze-thaw cycles. It is recommended to aliquot the reconstituted probe into smaller, single-use volumes.[3] Studies have shown that oligonucleotides can be stable for at least 30 freeze-thaw cycles without a significant impact on performance, but aliquoting remains the best practice to prevent potential contamination and degradation.[7]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound labeled probes.
Problem 1: Low or No Fluorescent Signal After Labeling
| Possible Cause | Recommended Solution |
| Inactive Dye due to Hydrolysis | The succinimidyl ester (SE) is sensitive to moisture.[5][6] Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Always store the lyophilized dye desiccated. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[8] Perform a buffer exchange to an amine-free buffer like PBS or bicarbonate buffer (pH 8.0-8.5) before starting the labeling reaction. |
| Incorrect pH | The labeling reaction is most efficient at a pH of 8.0-8.5.[5] Below this range, the target amine groups are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis increases significantly. |
| Insufficient Probe Concentration | The concentration of the this compound probe may be too low for efficient labeling. Increase the molar excess of the probe relative to the target molecule. |
| Steric Hindrance | The labeling site on the target molecule may be sterically hindered, preventing the probe from accessing it. Consider using a probe with a longer spacer arm to increase accessibility. |
Problem 2: Gradual Decrease in Fluorescent Signal During Experiments
| Possible Cause | Recommended Solution |
| Photobleaching | Minimize the exposure of the sample to excitation light.[1] Use the lowest possible laser power and exposure time that still provides a good signal. Consider using an anti-fade mounting medium for microscopy. |
| Probe Degradation | If the experiment is performed at elevated temperatures or non-optimal pH, the 6-Hex dye itself can degrade. Ensure the experimental buffer is stable and within a pH range of 7.0-8.5. |
| Nuclease Contamination | If working with oligonucleotide probes, nuclease contamination can degrade the probe. Use nuclease-free water and reagents, and work in a clean environment. |
Quantitative Stability Data
The stability of oligonucleotide probes is significantly influenced by the storage temperature and the resuspension medium. The following table summarizes the stability of oligonucleotides under different conditions, as determined by qPCR, where a change in the quantification cycle (ΔCq) of less than 1.5 is considered stable.
| Storage Temperature | Storage Medium | Duration of Stability (ΔCq < 1.5) |
| -20°C | TE Buffer (pH 8.0) | > 24 months[9] |
| Nuclease-free Water | > 24 months[9] | |
| Dry | > 24 months[9] | |
| 4°C | TE Buffer (pH 8.0) | > 60 weeks[9] |
| Nuclease-free Water | > 60 weeks[9] | |
| Dry | > 60 weeks[9] | |
| 37°C | TE Buffer (pH 8.0) | ~ 25 weeks[9] |
| Dry | < 25 weeks[9] | |
| Nuclease-free Water | ~ 6 weeks[9] |
Experimental Protocols
Protocol 1: Thermal Stability Assay using Differential Scanning Fluorimetry (DSF)
This protocol assesses the thermal stability of a 6-Hex labeled protein probe by measuring its melting temperature (Tm).
Materials:
-
6-Hex labeled protein probe
-
SYPRO Orange dye (5000x stock in DMSO)
-
Buffer of choice
-
qPCR instrument with melt curve analysis capability
Procedure:
-
Prepare a 5 µM solution of the 6-Hex labeled protein probe in the desired buffer.
-
Prepare a working stock of SYPRO Orange dye by diluting the 5000x stock to 50x in the same buffer. Protect from light.
-
In a qPCR plate, mix 45 µL of the protein solution with 5 µL of the 50x SYPRO Orange dye for each sample. Include a no-protein control (buffer + dye).
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the point of maximum inflection in the fluorescence curve, which can be determined by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT).
Protocol 2: Photostability Assessment
This protocol measures the rate of photobleaching of a 6-Hex labeled probe.
Materials:
-
6-Hex labeled probe solution
-
Fluorescence microscope with a camera and time-lapse imaging capability
-
Image analysis software
Procedure:
-
Prepare a sample of the 6-Hex labeled probe for microscopy (e.g., in solution on a glass-bottom dish or bound to a substrate).
-
Focus on a region of interest.
-
Set the microscope to acquire a time-lapse series of images using the appropriate filter set for 6-Hex (Excitation ~535 nm, Emission ~556 nm).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Caption: Recommended workflow for handling this compound labeled probes.
Caption: Key degradation pathways affecting probe stability.
Caption: A logical guide for troubleshooting low signal issues.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. N-Hydroxysuccinimide active ester [schem.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Purification of 6-HEX, SE Labeled Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-HEX, SE (Succinimidyl Ester) labeled products, primarily oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound labeled products in a question-and-answer format.
Issue 1: Low yield of the final purified product.
-
Question: Why is the final yield of my purified 6-HEX labeled oligonucleotide unexpectedly low?
-
Answer: Low yields can stem from several stages of the synthesis, labeling, and purification process. Inefficient coupling during oligonucleotide synthesis is a primary cause, where a drop of just a few percentage points in coupling efficiency can dramatically lower the final amount of full-length product[1][2]. The post-synthesis conjugation reaction itself may also be inefficient, with yields ranging from as low as 10% to nearly quantitative, depending on the oligonucleotide sequence and reagent quality[2]. Furthermore, purification is a step where a significant portion of the yield can be lost; a synthesis of lower quality will have more impurities to remove, necessitating a smaller fraction of the product peak to be collected to achieve high purity[2]. For instance, denaturing polyacrylamide gel electrophoresis (PAGE) is known for high purity but can result in lower yields due to the complex and time-consuming extraction process from the gel matrix[3][4].
Caption: Troubleshooting workflow for low yield of labeled oligonucleotides.
Issue 2: Impure final product, presence of multiple peaks in HPLC.
-
Question: My RP-HPLC analysis shows multiple peaks. What are these impurities and how can I achieve a purer product?
-
Answer: The crude product of a labeling reaction is a mixture containing the desired labeled oligonucleotide, unlabeled oligonucleotides, failure sequences (shorter oligos), and excess free dye[5][6]. During RP-HPLC, non-labeled oligonucleotides typically elute first, followed by the labeled failure sequences, and then the full-length labeled product[5]. The hydrophobicity of the 6-HEX dye significantly increases the retention time of the oligonucleotide it is attached to[7]. A critical and common impurity specific to HEX-labeled oligonucleotides is the formation of a hexachloroarylacridine (ACR) derivative during the standard deprotection step with aqueous ammonia[8][9][10]. This ACR byproduct has distinct optical properties and can be difficult to separate from the target product using HPLC or PAGE[8][10]. To improve purity, it is crucial to optimize the HPLC gradient for better resolution and to consider alternative deprotection methods to prevent ACR formation[8][9]. Dual purification, such as PAGE followed by HPLC, can also significantly enhance purity for sensitive applications[11].
Issue 3: Formation of a fluorescent byproduct during synthesis.
-
Question: My purified HEX-labeled oligonucleotide has an unusual absorbance/emission profile, with a shoulder peak appearing around 500 nm. What is causing this?
-
Answer: This is a classic indicator of the transformation of the hexachlorofluorescein (HEX) dye into a hexachloroarylacridine (ACR) derivative[8]. This side reaction occurs during the standard post-synthetic deprotection with concentrated aqueous ammonia[8][9]. The resulting ACR byproduct has different spectral properties, including an absorption maximum around 496-500 nm, compared to the ~535 nm maximum for HEX[8]. Even after HPLC purification, this impurity can persist and interfere with experimental results, especially in quantitative and multiplex assays[8][10]. To prevent this, a novel deblocking method that avoids harsh ammonolysis is recommended[8][10].
Caption: Formation of ACR byproduct during standard deprotection of HEX-oligos.
Issue 4: Low or no fluorescence signal from the purified product.
-
Question: I've successfully purified my 6-HEX labeled product, but the fluorescence is very low. Does this mean the labeling failed?
-
Answer: Not necessarily. Low fluorescence can occur even with successful labeling. One common reason is dye-dye quenching, which happens if too many dye molecules are attached to the oligonucleotide, especially in close proximity[12]. Another possibility is that the 6-HEX dye is conjugated near a micro-domain that quenches its fluorescence, such as a cluster of aromatic amino acids (if labeling a peptide) or certain nucleotide bases[12]. It is also important to ensure that the storage and handling of the dye and labeled product have been appropriate, as prolonged exposure to light can cause photobleaching[13][14]. Determining the degree of labeling (DOL) can help you assess how much dye is attached and troubleshoot the issue[12].
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 6-HEX labeled oligonucleotides?
High-performance liquid chromatography (HPLC) is the method of choice for purifying dye-labeled oligonucleotides, including those labeled with 6-HEX[3][7]. Specifically, ion-pair reversed-phase HPLC (IP-RP-HPLC) is highly effective. This technique separates molecules based on hydrophobicity, and the addition of the hydrophobic 6-HEX dye allows for excellent separation of the labeled full-length product from unlabeled oligos and shorter failure sequences[7][15]. While denaturing polyacrylamide gel electrophoresis (PAGE) offers very high purity (often >90%), it can result in lower yields and may be incompatible with some fluorescent dyes[3].
Q2: What level of purity and yield can I expect from different purification methods?
The expected purity and yield vary significantly by method. The following table summarizes typical outcomes for common purification techniques.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >85%[3] | 75-80% | Excellent for dye-labeled oligos, removes failure sequences.[3][7] | Requires specialized equipment. |
| PAGE | >90%[3] | 15-20%[4] | Exceptional resolution and purity, removes failure sequences.[3] | Lower yield, complex, may be incompatible with some dyes.[3] |
| pH-Controlled Extraction | High | ~97%[16] | Excellent for removing free dye, high recovery.[16][17] | Does not remove oligonucleotide-based impurities (e.g., n-1). |
| Size Exclusion (Gel) | Variable | 70-95%[16] | Good for removing free dye and desalting. | Limited resolution for similar-sized molecules. |
Q3: How should I properly store this compound dye and the final labeled oligonucleotide?
Proper storage is critical to maintain the integrity of the dye and the final product.
-
This compound Dye: The lyophilized dye should be stored at -20°C, protected from light[18]. Stock solutions, typically prepared in DMF or DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, always protected from light[13].
-
Labeled Oligonucleotide: Purified, lyophilized oligonucleotides are stable for years when stored at -20°C in a nuclease-free environment[19]. In solution, they are stable at 4°C for up to two weeks, but for long-term storage, -20°C is recommended[19].
Q4: What causes the formation of the arylacridine (ACR) byproduct and how can it be avoided?
The ACR byproduct forms when the HEX-residue reacts with concentrated aqueous ammonia (B1221849) during the standard deprotection step of oligonucleotide synthesis[8][9]. This side reaction can affect over 25% of the labeled product[8]. To avoid this, alternative, milder deprotection conditions are necessary. A recommended method involves using a mixture of aqueous tert-butylamine, which prevents the transformation of the fluorophore while still effectively removing protecting groups[8].
| Fluorophore | Max Absorption (λmax) | Max Emission (λmax) | Quantum Yield |
| Hexachlorofluorescein (HEX) | 535 ± 1 nm | 553 ± 1 nm | 0.7 |
| Hexachloroarylacridine (ACR) | 495 ± 1 nm | 537 ± 1 nm | 0.1 |
| Data from Chuvilin et al., 2016.[8] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol is a general guideline for the purification of 6-HEX labeled oligonucleotides.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide pellet in water or Buffer A[20].
-
Centrifuge to remove any particulate matter.
-
-
Chromatography:
-
Injection: Inject 50-200 nmol of crude product onto the column[5].
-
Gradient: Run a linear gradient from a low to a high percentage of Buffer B over 20-30 minutes. A typical gradient might be 15% to 60% Buffer B over 30 minutes[5]. The gradient must be optimized based on the specific oligonucleotide length and sequence[20].
-
Detection: Monitor the elution at 260 nm (for DNA) and at 535 nm (for 6-HEX dye)[7].
-
-
Fraction Collection and Processing:
-
Collect the main peak that absorbs at both 260 nm and 535 nm. This corresponds to the full-length, labeled product[7].
-
Combine the collected fractions.
-
Evaporate the solvent using a vacuum concentrator (e.g., SpeedVac)[5].
-
Resuspend the purified pellet in nuclease-free water.
-
Quantify the product using UV-Vis spectrophotometry.
Caption: General workflow for RP-HPLC purification of 6-HEX labeled oligos.
-
Protocol 2: Denaturing PAGE Purification
This protocol is suitable for achieving very high purity, especially for oligonucleotides up to 100 base pairs[3].
-
Gel Preparation:
-
Prepare a 10-20% denaturing polyacrylamide gel containing 7-8 M urea (B33335) in 1X TBE buffer. The percentage depends on the oligonucleotide length.
-
-
Sample Preparation:
-
Resuspend the crude oligonucleotide (20-30 µg) in an equal volume of formamide (B127407) loading buffer[4].
-
Heat the sample at 95-100°C for 2-5 minutes and immediately chill on ice[4].
-
-
Electrophoresis:
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate or intensifying screen and illuminate with a short-wave UV lamp[4]. The DNA band will appear as a dark shadow.
-
Quickly excise the band corresponding to the full-length product to minimize UV exposure[4].
-
-
Elution and Recovery:
-
Crush the excised gel slice inside a syringe or tube[4].
-
Add elution buffer (e.g., TE buffer) and incubate overnight at 37°C with gentle agitation[4].
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation through a filter column[4].
-
Precipitate the DNA from the eluate using ethanol (B145695) or isopropanol[21].
-
Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water[21].
-
Protocol 3: pH-Controlled Extraction for Free Dye Removal
This method efficiently removes unreacted hydrophobic dye from the hydrophilic dye-labeled DNA[16][17].
-
pH Adjustment:
-
Liquid-Liquid Extraction:
-
Recovery:
-
The unreacted, now neutral, free dye will partition into the upper organic (butanol) phase, while the hydrophilic, dye-labeled DNA remains in the lower aqueous phase[16][17].
-
Carefully remove and discard the upper organic phase.
-
Repeat the extraction process if necessary to remove all visible color from the organic phase.
-
The purified, dye-labeled DNA in the aqueous phase is ready for downstream applications or further purification to remove failure sequences.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. mz-at.de [mz-at.de]
- 6. ch.gilson.com [ch.gilson.com]
- 7. researchgate.net [researchgate.net]
- 8. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. tandfonline.com [tandfonline.com]
- 17. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 19. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: 6-Hex, SE Conjugation & The Critical Impact of pH
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 6-Hex, SE (Succinimidyl Ester) conjugation chemistry. Here, we address common challenges and questions, with a specific focus on the critical role of pH in achieving successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound conjugation?
This compound conjugation is a widely used bioconjugation technique that forms a stable amide bond between a primary amine on your molecule of interest (represented conceptually by "6-Hex") and an N-hydroxysuccinimide (NHS) ester-functionalized molecule. This reaction is favored for its efficiency and the stability of the resulting covalent linkage.
Q2: Why is pH so critical for my this compound conjugation reaction?
The pH of the reaction buffer is a master variable that directly governs the efficiency and specificity of the conjugation. It influences two key competing reactions: the desired reaction of the NHS ester with the primary amine and the undesirable hydrolysis of the NHS ester. An optimal pH balance is essential for maximizing the yield of the desired conjugate while minimizing side reactions.
Q3: What is the optimal pH range for this compound conjugation?
The optimal pH for NHS ester-amine conjugation is typically between 7.0 and 8.5. Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.
Q4: What happens if the pH is too low?
If the pH is too low (below 7.0), the primary amines on the target molecule will be protonated (R-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant decrease or complete inhibition of the conjugation reaction.
Q5: What happens if the pH is too high?
If the pH is too high (above 8.5), two issues arise. First, the rate of hydrolysis of the NHS ester increases dramatically. The NHS ester will react with water and be inactivated before it can conjugate to the primary amine. Second, at a higher pH, other nucleophilic groups, such as tyrosine and lysine (B10760008) side chains, can become more reactive, potentially leading to non-specific labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | The pH of the reaction buffer is too low (< 7.0). | Increase the pH of the reaction buffer to the optimal range of 7.0-8.5. A common starting point is pH 7.4 in a phosphate-buffered saline (PBS) solution. |
| The NHS ester has hydrolyzed due to high pH (> 8.5) or prolonged exposure to aqueous buffer. | Prepare the NHS ester solution immediately before use. Ensure the reaction buffer pH is not above 8.5. | |
| The buffer contains primary amines (e.g., Tris). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. | |
| Non-Specific Labeling | The reaction pH is too high, leading to the reaction of the NHS ester with other nucleophilic groups. | Lower the reaction pH to within the 7.0-8.5 range to increase the specificity for primary amines. |
| Inconsistent Results | The pH of the buffer was not accurately measured or maintained during the reaction. | Calibrate your pH meter before use. Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general framework. Optimal conditions may vary depending on the specific molecules being conjugated.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.2-7.5.
-
Molecule Preparation: Dissolve the amine-containing molecule ("6-Hex") in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a 10-fold molar excess relative to the amine-containing molecule.
-
Conjugation Reaction: Add the dissolved NHS ester to the solution of the amine-containing molecule.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Visualizing the Chemistry and Workflow
Caption: The influence of pH on this compound conjugation pathways.
Caption: Troubleshooting workflow for low yield in this compound conjugation.
troubleshooting failed 6-Hex, SE sequencing reactions
This guide provides troubleshooting solutions for common issues encountered during 6-Hex, SE (Sanger) sequencing reactions. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve problems to obtain high-quality sequencing data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format. For a systematic approach to troubleshooting, refer to the workflow diagrams provided below.
Issue 1: No Signal, Very Weak Signal, or Mostly 'N' Base Calls
Q: Why did my sequencing reaction result in no signal, a very weak signal, or a failed sequence with many 'N's?
A: This is the most common sequencing failure, often stemming from issues with the template DNA, primer, or the sequencing reaction itself. The primary cause is an insufficient amount of DNA template.
Possible Causes & Solutions:
- Inadequate Template Concentration: The amount of starting template is critical. Too little DNA will result in low or no signal. Conversely, too much template can exhaust the sequencing reagents prematurely, leading to a sharp drop in signal.
- Solution: Accurately quantify your DNA template using a fluorometric method like Qubit for better accuracy than spectrophotometry, which can be inflated by RNA or other contaminants. Adjust the template concentration to the recommended range (see Table 1).
- Poor Template Quality: Contaminants such as salts (EDTA, NaCl), ethanol (B145695), phenol, or residual PCR reagents can inhibit the sequencing polymerase.
- Solution: Purify your DNA template using a reliable column-based kit or ethanol precipitation to remove inhibitors. Ensure the A260/A280 ratio is ~1.8 and the A260/A230 ratio is between 2.0-2.2. Elute in water, not TE buffer, as EDTA chelates Mg2+, which is essential for the polymerase.
- Primer Issues: The problem could lie with the sequencing primer.
- No Primer or Incorrect Primer Added: An absence of the correct primer will result in a complete reaction failure.
- Degraded Primer: Repeated freeze-thaw cycles can degrade primers.
- Poor Primer Design: A primer with a low melting temperature (Tm < 50°C), secondary structures (hairpins), or multiple binding sites on the template can lead to failed or messy reactions.
- Solution: Always double-check that the correct primer was added. Use fresh primer dilutions. Design primers with a Tm between 50-60°C and verify specificity and lack of secondary structures using oligo analysis software.
- Instrument or Chemistry Problems: In rare cases, the issue could be a blocked capillary on the sequencer or a problem with the sequencing chemistry.
- Solution: Run a control template (like pGEM) and primer provided with the sequencing kit to differentiate between a sample-specific issue and a broader instrument or reagent problem. If the control fails, contact your sequencing facility.
Issue 2: Noisy Data or Multiple Overlapping Peaks
Q: My electropherogram is noisy and shows multiple peaks at the same position. What's wrong?
A: This pattern indicates the presence of more than one DNA template or priming event in the reaction.
Possible Causes & Solutions:
- Multiple Templates Present: This can happen if a PCR product contains non-specific bands, if a plasmid prep is contaminated, or if more than one colony was picked.
- Solution: Check the purity of your PCR product on an agarose (B213101) gel. If multiple bands are present, gel-purify the band of interest. When preparing plasmids, ensure you are working with a single, well-isolated colony.
- Multiple Priming Events:
- Residual PCR Primers: If sequencing a PCR product, failure to remove both the forward and reverse PCR primers will result in sequencing from both directions simultaneously.
- Primer with Multiple Binding Sites: The sequencing primer may be annealing to more than one location on the template DNA.
- Solution: Always perform a thorough cleanup after PCR to remove all residual primers and dNTPs. Verify your sequencing primer's specificity using tools like BLAST.
Issue 3: Presence of "Dye Blobs"
Q: My sequence has large, broad, single-color peaks, especially near the beginning of the read. What are these?
A: These are "dye blobs," which are artifacts caused by unincorporated fluorescent dye terminators that were not fully removed during the post-reaction cleanup. They are more apparent when the overall signal intensity is low.
Possible Causes & Solutions:
- Inefficient Dye Terminator Removal: The cleanup step after the sequencing reaction was incomplete.
- Suboptimal Sequencing Reaction: Too little template DNA can lead to poor incorporation of the dye terminators, resulting in an excess of free dye that is difficult to remove. Contaminants in the sample can also inhibit the reaction, leading to the same outcome.
- Solution: Ensure your template DNA is clean and within the recommended concentration range to optimize the sequencing reaction. If the problem persists, the sequencing provider may need to re-run the sample cleanup. You can also design a new primer further upstream or sequence from the reverse direction to obtain the sequence data obscured by the blob.
Issue 4: Signal Drops Off Sharply or Is "Top-Heavy"
Q: The signal is very strong at the beginning of the read but then quickly weakens and disappears. Why?
A: This "top-heavy" or "ski-slope" effect is almost always caused by too much template DNA. The reaction generates a high number of short fragments, rapidly consuming the fluorescent terminators and leaving none for the longer fragments.
Possible Causes & Solutions:
- Excessive Template DNA: The concentration of the starting DNA was too high. This is common with short PCR products where it's easy to add too much.
- Solution: Reduce the amount of template DNA in the reaction. For short PCR products (< 500 bp), it is often better to use a lower concentration. Refer to the recommended concentrations in Table 1.
Data Reference Tables
Table 1: Recommended Template & Primer Concentrations
| Template Type | Template Size | Recommended Concentration | Sequencing Primer Concentration |
|---|---|---|---|
| Plasmid DNA | Any | 80 - 100 ng/µL | 5 pmol/µL |
| PCR Product | 100 - 500 bp | ~1.5 ng/µL per 100 bp | 5 pmol/µL |
| PCR Product | > 500 bp | ~1.5 ng/µL per 100 bp | 5 pmol/µL |
| Genomic DNA | N/A | 50 - 100 ng/µL | 5 pmol/µL |
Table 2: Spectrophotometer Quality Ratios for DNA Template
| Ratio | Optimal Value | Indication of Contamination |
|---|---|---|
| A260/A280 | ~1.8 | Lower ratios may indicate protein contamination. |
| A260/A230 | 2.0 - 2.2 | Lower ratios may indicate salt, phenol, or carbohydrate contamination. |
Key Experimental Protocols
Protocol 1: Template DNA Quantification and Quality Control
- Quantification:
- (Recommended) Fluorometric Quantification: Use a Qubit or similar fluorometer with a dsDNA-specific dye for the most accurate concentration measurement.
- (Alternative) Spectrophotometry: Use a NanoDrop or similar instrument to measure absorbance at 260 nm. Be aware that RNA and free nucleotides can artificially inflate the concentration reading.
- Purity Assessment:
- Measure absorbance at 230 nm, 260 nm, and 280 nm.
- Calculate the A260/A280 and A260/A230 ratios to check for protein and chemical contaminants, respectively (see Table 2).
- Integrity Check (Optional but Recommended):
- Run an aliquot of your template DNA on a 1% agarose gel alongside a DNA ladder of known concentration.
- This allows for a visual confirmation of DNA integrity (i.e., not degraded) and can provide a more reliable estimate of concentration than spectrophotometry alone.
Protocol 2: Enzymatic PCR Product Cleanup (ExoSAP-IT Method)
This protocol is used to remove residual primers and unincorporated dNTPs from a PCR reaction before sequencing.
- For each 5 µL of PCR product, add 2 µL of ExoSAP-IT reagent.
- Incubate the reaction at 37°C for 15 minutes to allow the enzymes to degrade primers and dNTPs.
- Inactivate the enzymes by incubating at 80°C for 15 minutes.
- The cleaned PCR product is now ready for use as a sequencing template.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing failed sequencing reactions.
Validation & Comparative
A Comparative Guide to Fluorescent Dyes in DNA Sequencing: 6-HEX vs. TET
In the landscape of molecular biology and genomics, fluorescent dyes are indispensable tools for DNA sequencing. They serve as the luminous reporters that allow for the automated reading of nucleotide sequences. This guide provides a detailed comparison of two common fluorescein (B123965) derivatives, 6-HEX (hexachlorofluorescein) and TET (tetrachlorofluorescein), widely used in Sanger sequencing and other PCR-based applications. We will also clarify the role of "SE" (succinimidyl ester), a reactive chemical group crucial for labeling, which is often part of a dye's name but not a dye itself.
This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based DNA analysis and seek to understand the key characteristics and experimental considerations for these reagents.
Quantitative Data Summary
The selection of a fluorescent dye is primarily governed by its spectral properties, which must be compatible with the excitation sources (lasers) and detection systems (filters and cameras) of the sequencing instrument. The table below summarizes the key quantitative data for 6-HEX and TET.
| Property | 6-HEX (Hexachlorofluorescein) | TET (Tetrachlorofluorescein) |
| Excitation Wavelength (λmax) | 532 - 533 nm[1][2][3][4] | 519 - 522 nm[5][6][7][8] |
| Emission Wavelength (λmax) | 549 - 556 nm[1][2][3][4] | 535 - 542 nm[5][6][7] |
| Chemical Formula | C₂₁H₆Cl₆O₇[4] | C₂₇H₂₀Cl₄NO₉P[6] |
| Molecular Weight | 583 g/mol [4] | 675.23 g/mol [6] |
| Common Applications | Nucleic acid sequencing, PCR/qPCR[2][4] | Real-time PCR (TaqMan probes), DNA sequencing primers[6][8] |
| Spectral Neighbors | JOE, VIC, BODIPY™ 530/550[2][3] | R6G, JOE, VIC[7][9] |
Note on "SE": The designation "SE" or "NHS-ester" refers to a Succinimidyl Ester, an amine-reactive chemical moiety used to covalently bond a dye to a molecule containing a primary amine, such as an amino-modified oligonucleotide.[2][4] It is a critical component of the labeling chemistry but not a fluorescent dye itself.
Experimental Protocols & Methodologies
The successful use of fluorescent dyes in DNA sequencing involves two key stages: the covalent labeling of the DNA and the sequencing reaction itself.
Protocol for Labeling Amino-Modified Oligonucleotides with an SE-Activated Dye
This protocol describes the general method for conjugating an amine-reactive dye (e.g., 6-HEX, SE) to a DNA oligonucleotide that has been synthesized with a primary amine group at its 5', 3', or an internal position.
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
SE-activated fluorescent dye (e.g., this compound or TET, SE)
-
0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel filtration columns)
Methodology:
-
Oligonucleotide Reconstitution: Dissolve the lyophilized amino-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 1-2 µg/µL.
-
Dye Reconstitution: Immediately before use, dissolve the SE-activated dye in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 µg/µL).
-
Conjugation Reaction: In a microcentrifuge tube, combine the dissolved oligonucleotide with a 10-20 fold molar excess of the dissolved dye. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 4-6 hours, or overnight at 4°C. The darkness prevents photobleaching of the dye.
-
Purification: After incubation, purify the labeled oligonucleotide from the unconjugated dye and other reaction components. High-performance liquid chromatography (HPLC) is the preferred method for achieving high purity. Gel filtration can be used as an alternative for removing excess dye.
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified, dye-labeled oligonucleotide using UV-Vis spectrophotometry. Store the final product at -20°C, protected from light.
Protocol for Dye-Terminator Sanger Sequencing
This protocol outlines the workflow for automated Sanger sequencing using fluorescently labeled dideoxynucleotide chain terminators (ddNTPs).[10][11][12]
Materials:
-
Purified DNA template (plasmid or PCR product)
-
Sequencing primer
-
BigDye™ Terminator Cycle Sequencing Kit (or equivalent), containing DNA polymerase, dNTPs, and four fluorescently labeled ddNTPs (e.g., with dyes like 6-FAM, VIC, NED, PET).
-
Sequencing buffer
-
Nuclease-free water
-
Dye terminator removal solution/kit (e.g., gel filtration columns or magnetic beads)
-
Automated DNA sequencer (e.g., Applied Biosystems 3730xl)
Methodology:
-
Reaction Setup: In a PCR tube, prepare the cycle sequencing reaction mixture. A typical 20 µL reaction includes:
-
Thermal Cycling: Place the reaction tube in a thermal cycler and perform the cycle sequencing reaction. A typical program consists of an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.
-
Purification of Sequencing Products: After cycling, it is crucial to remove unincorporated dye terminators, which can interfere with the analysis. This is typically done by:
-
Spin-column gel filtration.[14]
-
Ethanol/EDTA precipitation.
-
Magnetic bead-based cleanup.
-
-
Capillary Electrophoresis: Resuspend the purified, dried DNA fragments in a loading buffer (e.g., Hi-Di™ Formamide). Denature the samples by heating at 95°C for 5 minutes, then immediately chill on ice. Load the samples onto the automated DNA sequencer. The instrument performs capillary electrophoresis to separate the DNA fragments by size, excites the dye on the terminal base with a laser, and records the emitted fluorescence.[12]
-
Data Analysis: The sequencer software collects the fluorescence data and generates a chromatogram, where each colored peak corresponds to a specific nucleotide. The software then translates this series of peaks into a DNA sequence.
Visualizations of Key Processes
The following diagrams illustrate the core concepts discussed in this guide, from the spectral properties of the dyes to the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HEX NHS ester, 6-isomer, 2129651-79-0 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [eurogentec.com]
- 5. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]
- 6. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Tet-N Oligo Modifications from Gene Link [genelink.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. The Chemistry Behind DNA Sequencing: Fluorescent Dyes and Signals - CD Genomics [cd-genomics.com]
- 11. mun.ca [mun.ca]
- 12. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 13. web.pdx.edu [web.pdx.edu]
- 14. New protocols for DNA sequencing with dye terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorescent Landscape: A Guide to 6-Hex, SE Alternatives for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals venturing into the world of fluorescently labeled oligonucleotides, the choice of dye is a critical decision that can significantly impact experimental outcomes. While 6-Hexachloro-fluorescein, succinimidyl ester (6-Hex, SE) has been a workhorse in the field, a diverse array of alternative fluorophores and labeling chemistries now offer enhanced performance characteristics. This guide provides an objective comparison of popular alternatives to this compound, supported by experimental data and detailed methodologies to inform your selection process.
The Expanding Spectrum of Fluorescent Dyes
The ideal fluorescent label for an oligonucleotide should exhibit high fluorescence quantum yield, strong light absorption, photostability, and minimal interference with the biological activity of the oligonucleotide.[1] While 6-Hex is a well-established dye, several alternatives offer advantages in specific applications. These alternatives can be broadly categorized into fluorescein (B123965) derivatives, cyanine (B1664457) dyes, and proprietary dye families.
Key Performance Parameters of Common Fluorescent Dyes:
The following table summarizes the key spectral properties of 6-Hex and its common alternatives. These values are crucial for ensuring compatibility with existing instrumentation and for designing multiplexing experiments.[2]
| Dye | Excitation Max (nm) | Emission Max (nm) | Color | Key Features |
| 6-Hex | 535 | 556 | Green-Yellow | Commonly used for multiplex assays with FAM and TET.[3][] |
| 6-FAM | 495 | 520 | Green | Most commonly used fluorescent dye for oligonucleotides.[3] |
| TET | 521 | 536 | Yellow | Often used in multiplex assays with FAM and HEX.[3][] |
| JOE | 520 | 548 | Yellow | Frequently used in multiplex reactions with FAM.[3][] |
| VIC® | 538 | 554 | Green | A proprietary dye with spectral properties similar to HEX and JOE.[5] |
| Cy3™ | 550 | 570 | Orange | Bright and photostable, suitable for various applications.[3] |
| Cy5™ | 649 | 670 | Far-Red | Ideal for applications requiring detection in the far-red spectrum to minimize autofluorescence.[3] |
| Alexa Fluor® 546 | 556 | 573 | Orange | Known for exceptional photostability and brightness. |
| ATTO™ 550 | 554 | 576 | Orange | Exhibits strong absorption and high fluorescence quantum yield.[2] |
| Tide Fluor™ 3 (TF3) | 555 | 570 | Orange | Reported to be brighter and more photostable than Cy3.[6] |
Beyond the NHS Ester: Alternative Labeling Chemistries
The traditional method of labeling oligonucleotides involves the use of N-hydroxysuccinimide (NHS) esters, like this compound, which react with primary amine groups introduced onto the oligonucleotide. However, alternative chemistries have emerged, offering distinct advantages in terms of efficiency, stability, and versatility.
Click Chemistry: A Robust and Efficient Alternative
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained significant traction as a reliable method for oligonucleotide labeling.[7][8] This two-step process involves first introducing an alkyne or azide (B81097) moiety into the oligonucleotide, followed by a highly specific and efficient "click" reaction with a dye containing the corresponding functional group.[7][9]
Advantages of Click Chemistry:
-
High Efficiency and Yield: The reaction is highly efficient, leading to purer probes and higher yields compared to NHS ester-based methods.[9]
-
Stability: The resulting triazole linkage is thermally and hydrolytically stable.[7]
-
Versatility: Allows for labeling at various positions (5', 3', or internal) with minimal interference.[10]
-
Milder Reaction Conditions: The reaction occurs in aqueous solution at room temperature, protecting sensitive dye molecules from harsh deprotection reagents used in solid-phase synthesis.[7][9]
Enzymatic Labeling: Precision and Control
Enzymatic methods offer another powerful approach for labeling oligonucleotides, often with high specificity. Techniques like terminal deoxynucleotidyl transferase (TdT) mediated labeling or the use of DNA polymerases can incorporate fluorescently modified nucleotides at specific positions.[6]
Advantages of Enzymatic Labeling:
-
Site-Specific Labeling: Allows for precise placement of the fluorescent label.
-
Mild Conditions: Reactions are performed under physiological conditions, preserving the integrity of both the oligonucleotide and the dye.
-
Flexibility: A wide range of modified nucleotides with different fluorophores are commercially available.[6]
Experimental Protocols: A General Guide
While specific protocols may vary depending on the chosen dye and chemistry, the following provides a general workflow for post-synthetic labeling of an amine-modified oligonucleotide with an NHS ester dye and a workflow for click chemistry labeling.
Post-Synthetic Labeling with NHS Ester Dyes (e.g., this compound)
1. Oligonucleotide Preparation:
- Synthesize and purify an oligonucleotide with a 5' or 3' amine modification.
- Quantify the oligonucleotide using UV-Vis spectrophotometry.
2. Labeling Reaction:
- Dissolve the amine-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0).
- Dissolve the NHS ester dye in a dry, amine-free solvent like DMSO.
- Add a molar excess of the dye solution to the oligonucleotide solution.
- Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.
3. Purification:
- Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
4. Analysis:
- Confirm successful labeling and assess purity using techniques like gel electrophoresis or mass spectrometry.
Oligonucleotide Labeling via Click Chemistry
1. Oligonucleotide Preparation:
- Synthesize and purify an oligonucleotide containing an alkyne modification.
- Quantify the oligonucleotide.
2. Click Reaction Mixture:
- Prepare a solution of the alkyne-modified oligonucleotide in an aqueous buffer.
- Add the azide-modified fluorescent dye.
- Prepare the catalyst solution, typically containing copper(I) bromide and a stabilizing ligand like TBTA.
3. Reaction and Purification:
- Add the catalyst solution to the oligonucleotide/dye mixture.
- Incubate at room temperature for 1-4 hours.
- Purify the labeled oligonucleotide using standard methods.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of fluorescence and the experimental workflows for oligonucleotide labeling.
Caption: The fundamental process of fluorescence, from excitation to emission.
Caption: A generalized workflow for labeling oligonucleotides.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. idtdna.com [idtdna.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 7. idtdna.com [idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. In Vitro Diagnostics - BioActs [bioacts.com]
A Head-to-Head Comparison: Validating 6-Hex, SE Labeled Probes for Enhanced Fluorescence In Situ Hybridization
For researchers, scientists, and drug development professionals seeking to optimize their Fluorescence In Situ Hybridization (FISH) assays, the choice of fluorophore is a critical determinant of experimental success. This guide provides a comprehensive validation of 6-Hex, Succinimidyl Ester (SE) labeled probes, offering a direct comparison with other commonly used fluorescent labels and furnishing detailed experimental data to support informed decision-making.
This guide delves into the performance characteristics of 6-Hex, SE labeled probes, presenting a quantitative analysis of key metrics and detailed protocols for their use. By objectively comparing 6-Hex to alternative fluorophores, this document aims to equip researchers with the necessary information to select the most appropriate reagents for their specific FISH applications, ultimately leading to more robust and reproducible results.
Performance Comparison of Common Fluorophores for FISH
The selection of a fluorescent dye for labeling FISH probes significantly impacts the quality of the resulting data. Factors such as signal intensity, photostability, and signal-to-noise ratio are paramount. Below is a comparative summary of 6-Hex against two other widely used fluorophores, 6-FAM and TET.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Photostability |
| 6-Hex | 535 | 556 | High | High | Good |
| 6-FAM | 494 | 518 | Very High[1] | Very High | Moderate |
| TET | 521 | 536 | Moderate | Moderate | Moderate |
Note: The data presented is a synthesis of information from various sources. Relative brightness is a product of the extinction coefficient and quantum yield. Photostability is a qualitative assessment based on general performance in fluorescence microscopy.
While 6-FAM is known for its high quantum yield, 6-Hex offers a compelling alternative with high signal intensity and good photostability.[1] The spectral characteristics of 6-Hex also provide flexibility in multicolor FISH experiments, minimizing spectral overlap with other commonly used dyes.[2]
Experimental Protocols
Reproducible and reliable results in FISH are contingent on meticulously executed experimental protocols. The following sections provide detailed methodologies for the key steps in a FISH workflow using this compound labeled probes.
Probe Labeling with 6-Hex, Succinimidyl Ester (SE)
This protocol describes the labeling of DNA probes that have been synthesized to incorporate amine-modified nucleotides (e.g., aminoallyl-dUTP).
Materials:
-
Amine-modified DNA probe
-
6-Hex, Succinimidyl Ester (SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Purification column or ethanol (B145695) precipitation reagents
Procedure:
-
Probe Preparation: Resuspend the amine-modified DNA probe in nuclease-free water to a final concentration of 1 µg/µL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 5 µg of the amine-modified DNA probe with 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final volume of 45 µL.
-
Add 5 µL of the dissolved this compound to the DNA solution.
-
Vortex briefly and incubate for 1-2 hours at room temperature in the dark.
-
-
Probe Purification:
-
Purify the labeled probe from the unreacted dye using a suitable DNA purification column according to the manufacturer's instructions.
-
Alternatively, precipitate the labeled probe using standard ethanol precipitation methods.
-
-
Quantification and Storage:
-
Measure the absorbance of the purified probe at 260 nm (for DNA) and 535 nm (for 6-Hex) to determine the concentration and degree of labeling.
-
Store the labeled probe at -20°C, protected from light.
-
Fluorescence In Situ Hybridization (FISH) Protocol for Mammalian Cells
This protocol outlines the steps for performing FISH on fixed mammalian cells using a 6-Hex labeled DNA probe.
Materials:
-
6-Hex labeled DNA probe
-
Glass slides with fixed mammalian cells
-
20x SSC buffer
-
Dextran sulfate
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coplin jars
-
Water baths
-
Fluorescence microscope with appropriate filter sets for DAPI and 6-Hex
Procedure:
-
Slide Preparation:
-
Prepare slides with fixed cells (e.g., using methanol:acetic acid).
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Probe Mix Preparation:
-
For each slide, prepare a hybridization mix containing:
-
50% Formamide
-
10% Dextran Sulfate
-
2x SSC
-
10-50 ng of 6-Hex labeled probe
-
-
Denature the probe mix at 75°C for 5-10 minutes and then place on ice.
-
-
Denaturation of Cellular DNA:
-
Immerse the slides in a denaturation solution (70% formamide in 2x SSC) at 72°C for 2-5 minutes.
-
Immediately dehydrate the slides in an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Apply the denatured probe mix to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles.
-
Seal the coverslip with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4x SSC with 0.3% IGEPAL CA-630 at 72°C for 2 minutes.
-
Wash the slides in 2x SSC with 0.1% IGEPAL CA-630 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in distilled water.
-
Apply DAPI counterstain (1 µg/mL in 2x SSC) for 5-10 minutes in the dark.
-
Rinse the slides in 2x SSC.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and 6-Hex (green/yellow).
-
Experimental Workflows and Logical Relationships
To visualize the key processes in the validation and application of 6-Hex labeled probes for FISH, the following diagrams have been generated using Graphviz.
Conclusion
The validation data and detailed protocols presented in this guide demonstrate that this compound is a robust and reliable fluorophore for labeling FISH probes. Its high signal intensity and good photostability make it a valuable tool for researchers seeking to obtain high-quality and reproducible FISH results. By providing a clear comparison with other common fluorophores and offering detailed experimental workflows, this guide empowers researchers to make informed decisions and optimize their FISH experiments for a wide range of applications in research and drug development.
References
A Head-to-Head Comparison of 6-Hex and VIC Dyes for Multiplex PCR
For researchers, scientists, and drug development professionals venturing into multiplex polymerase chain reaction (PCR), the choice of fluorescent dyes is a critical decision that directly impacts the accuracy and sensitivity of their experiments. Among the array of available fluorophores, 6-Hexachlorofluorescein (6-Hex) and VIC stand out as common choices for the yellow-green spectral region. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in selecting the optimal dye for your multiplexing needs.
When designing a multiplex PCR assay, the spectral characteristics of the chosen fluorescent dyes are paramount. Minimal spectral overlap between dyes is essential to prevent signal bleed-through and ensure accurate quantification of multiple targets in a single reaction. Both 6-Hex and VIC are frequently used in conjunction with other dyes like FAM (fluorescein) in multiplex assays. While spectrally similar, they possess distinct characteristics that can influence their suitability for specific applications.
Spectral Properties: A Tale of Two Dyes
The performance of a fluorescent dye in multiplex PCR is fundamentally governed by its excitation and emission spectra. VIC was originally developed by Applied Biosystems (now part of Thermo Fisher Scientific) as a proprietary dye, while 6-Hex is a more generically available fluorophore.
VIC is an asymmetric xanthene dye that emits in the yellow-green portion of the visible spectrum.[1] It was designed to offer improvements in signal strength and spectral resolution compared to its predecessors like JOE and HEX.[2] 6-HEX, a hexachlorinated derivative of fluorescein, shares a similar spectral space with VIC, making it a common alternative.[3][4]
Here is a summary of their key spectral properties:
| Fluorescent Dye | Excitation Maximum (nm) | Emission Maximum (nm) |
| 6-Hex | ~533 - 535 | ~549 - 556 |
| VIC | ~526 - 538 | ~543 - 554 |
Note: The exact excitation and emission maxima can vary slightly depending on the chemical environment, conjugation to an oligonucleotide, and the specific instrumentation used for measurement.
Performance in Multiplex PCR: Signal Strength and Specificity
While spectral similarity allows for their interchangeability in some instruments, performance differences, particularly in signal intensity, have been noted. VIC was developed to provide a stronger fluorescent signal compared to HEX and JOE, which can be particularly advantageous in multiplex systems where competition for reagents can occur.[2] A brighter dye can enhance the detection of low-abundance targets.
However, successful multiplexing is not solely dependent on the dye itself but also on careful assay design, including primer and probe sequences, and optimization of reaction conditions. Both 6-Hex and VIC can be effectively used in multiplex PCR when assays are properly validated.
Experimental Protocol: Validating a Duplex PCR Assay with 6-Hex and VIC
To objectively compare the performance of 6-Hex and VIC in a multiplex setting, a validation experiment is crucial. The following protocol outlines a general workflow for a duplex quantitative PCR (qPCR) experiment.
Objective: To compare the performance of 6-Hex and VIC labeled probes in both singleplex and duplex qPCR assays.
Materials:
-
DNA template (e.g., plasmid DNA or genomic DNA)
-
Primers and probes for two distinct targets (Target 1 and Target 2)
-
Target 1 probe labeled with FAM
-
Target 2 probe labeled with either 6-Hex or VIC
-
-
qPCR Master Mix (2x concentration)
-
Nuclease-free water
-
Real-time PCR instrument capable of detecting FAM, 6-Hex, and VIC
Methodology:
-
Primer and Probe Design: Design primers and probes for Target 1 and Target 2 with similar melting temperatures (Tm) to ensure comparable amplification efficiencies. The probes should be designed to bind to a specific sequence between the forward and reverse primers.
-
Reaction Setup: Prepare the following reaction mixes in triplicate for both the 6-Hex and VIC comparisons:
-
Singleplex Target 1 (FAM): Master Mix, Target 1 primers and FAM probe, DNA template.
-
Singleplex Target 2 (6-Hex/VIC): Master Mix, Target 2 primers and 6-Hex or VIC probe, DNA template.
-
Duplex (FAM + 6-Hex/VIC): Master Mix, Target 1 primers and FAM probe, Target 2 primers and 6-Hex or VIC probe, DNA template.
-
No Template Control (NTC): Master Mix and all primers/probes, nuclease-free water instead of template.
-
-
Thermal Cycling: Use a standard thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis:
-
Determine the Quantification Cycle (Cq) values for each reaction.
-
Compare the Cq values of the singleplex and duplex reactions for each target. A significant shift in Cq value (e.g., >1 cycle) in the duplex reaction compared to the singleplex may indicate inhibition or competition.
-
Assess the fluorescence intensity of the 6-Hex and VIC probes.
-
Evaluate the amplification efficiency of each reaction using a standard curve if performing absolute quantification.
-
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in multiplex PCR and the importance of dye selection, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion: Making an Informed Choice
Both 6-Hex and VIC are viable options for multiplex PCR in the yellow-green spectral range. The choice between them may depend on several factors:
-
Signal Strength Requirement: For assays requiring high sensitivity or for the detection of low-copy targets, the potentially brighter signal of VIC may be advantageous.
-
Instrument Compatibility: Ensure that your real-time PCR instrument is calibrated for the specific dye you choose. While many instruments have a "VIC" channel that can often detect "HEX" and vice-versa due to their spectral similarity, optimal performance is achieved with proper calibration.
-
Cost and Availability: 6-Hex is often a more cost-effective and widely available option from various suppliers.
-
Existing Protocols: If a laboratory has established and validated protocols with one dye, switching to the other would necessitate a re-validation of the assay.
Ultimately, the best practice is to empirically test and validate your multiplex assay with the chosen dyes to ensure optimal performance, including specificity, efficiency, and sensitivity. By carefully considering the spectral properties and conducting thorough validation, researchers can confidently select the appropriate dye for robust and reliable multiplex PCR results.
References
A Head-to-Head Comparison of 6-Hex and Cy3 Fluorophores for Biological Research
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective performance comparison of two widely used fluorophores, 6-Hex (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) and Cy3 (Cyanine3), focusing on their photophysical properties and suitability for common applications such as quantitative PCR (qPCR) and fluorescence microscopy.
This comparison addresses the need for clear, data-driven guidance in choosing between these popular dyes. While both 6-Hex and Cy3 are workhorses in the lab, their distinct characteristics make them better suited for different experimental contexts. This guide summarizes their key performance metrics, provides detailed experimental protocols for their evaluation, and discusses their respective advantages and limitations.
Photophysical Performance at a Glance
The brightness of a fluorophore is a crucial determinant of its performance, directly influencing signal-to-noise ratios and the sensitivity of an assay. Brightness is a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | 6-Hex | Cy3 |
| Excitation Maximum (nm) | ~535 | ~550-555[1] |
| Emission Maximum (nm) | ~556 | ~570-572[1] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~73,000 - 96,000 | ~150,000[1][2] |
| Quantum Yield (Φ) | ~0.7 | ~0.15 - 0.24[1] |
| Calculated Brightness (ε x Φ) | ~51,100 - 67,200 | ~22,500 - 36,000 |
Note: "SE" in the context of fluorescent dyes typically refers to a succinimidyl ester reactive group, which is used to attach the dye to a molecule of interest, rather than a specific fluorophore. Therefore, this comparison focuses on the performance of the 6-Hex and Cy3 fluorophores themselves.
As the data indicates, while Cy3 possesses a significantly higher molar extinction coefficient, 6-Hex exhibits a substantially greater quantum yield. This results in 6-Hex having a higher calculated brightness, suggesting it may provide a stronger signal in certain applications. However, the performance of these dyes can be influenced by their local environment, including the molecule they are conjugated to and the surrounding buffer conditions.
Performance in Key Applications
Quantitative PCR (qPCR)
Both 6-Hex and Cy3 are commonly used as reporter dyes in multiplex qPCR assays, where multiple targets are detected in a single reaction. The choice of dyes in this application is heavily dependent on the spectral compatibility with the qPCR instrument's excitation and emission filters.
One of the primary considerations in multiplex qPCR is the potential for spectral crosstalk, where the emission of one dye is detected in the channel of another. Due to the proximity of their emission spectra, there is a possibility of crosstalk between 6-Hex and Cy3.[3] When using a probe labeled with 6-Hex, a signal may be detected in the Cy3 channel.[3] To mitigate this, proper instrument calibration for each dye is essential.[3] It is also recommended to use a bright dye like FAM for low-abundance targets and less bright dyes for more abundant targets to balance signal intensities.[4]
Fluorescence Microscopy
In fluorescence microscopy, photostability—the ability of a dye to resist fading upon exposure to excitation light—is a critical parameter. Cy3 is known to have moderate photostability.[1] For applications requiring prolonged or intense illumination, more photostable alternatives to Cy3, such as Alexa Fluor 555, are often recommended.[5] While specific photostability data for 6-Hex is less readily available in direct comparison to Cy3, its fluorescein-based structure may confer different photobleaching characteristics.
Experimental Protocols
To aid researchers in their own comparative studies, the following are detailed protocols for key experiments.
Measuring Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of a fluorescent dye.
Materials:
-
Fluorophore solutions of the unknown (e.g., 6-Hex or Cy3) and a standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Protocol:
-
Prepare a series of dilute solutions of both the unknown and standard dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the unknown and the standard.
-
The quantum yield of the unknown (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the trendline from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Assessing Photostability
Objective: To compare the photostability of fluorescent dyes.
Materials:
-
Fluorophore-conjugated antibodies or oligonucleotides.
-
Fluorescence microscope with a stable light source and appropriate filters.
-
Antifade mounting medium.
-
Microscope slides and coverslips.
Protocol:
-
Prepare slides with the fluorescently labeled samples, mounted in an antifade medium.
-
Select a field of view and acquire an initial image using a defined set of imaging parameters (e.g., exposure time, laser power).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals.
-
Measure the mean fluorescence intensity of the labeled structures in each image.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching rate.
Conclusion
The choice between 6-Hex and Cy3 depends heavily on the specific experimental requirements. 6-Hex offers the advantage of higher intrinsic brightness, which could be beneficial for detecting low-abundance targets. However, its spectral properties and photostability need to be carefully considered in the context of the available instrumentation and the demands of the imaging application. Cy3, while less bright, is a well-characterized and widely used dye with a large body of literature supporting its use. Its higher extinction coefficient may be advantageous in applications where light absorption is a limiting factor. For multiplexing applications, careful optimization and instrument calibration are crucial to minimize spectral crosstalk when using either of these dyes in combination with others. Ultimately, empirical testing using the protocols provided in this guide will provide the most definitive answer as to which fluorophore is optimal for a given experiment.
References
A Researcher's Guide to Fluorescent Labeling: 6-HEX, SE in Focus
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern molecular biology. The choice of fluorophore can significantly impact experimental outcomes, influencing signal intensity, photostability, and ultimately, the reliability of quantitative data. This guide provides a comprehensive comparison of 6-Hexachloro-fluorescein, succinimidyl ester (6-HEX, SE), a popular green-emitting dye, with other commonly used fluorescent labels. We present key performance indicators, detailed experimental protocols, and troubleshooting workflows to empower researchers in making informed decisions for their specific applications.
Quantitative Comparison of Fluorescent Dyes
The selection of a fluorescent dye is often a balance between its spectral properties, brightness, and photostability. While direct, side-by-side labeling efficiency percentages are not always readily available in published literature, a comparison of key spectral and physical characteristics provides a strong basis for selection. 6-HEX is a hexachlorinated derivative of fluorescein, which contributes to its distinct spectral properties and a higher photostability compared to its parent molecule, fluorescein.[1][] It is frequently used in multiplex quantitative PCR (qPCR) applications, often in combination with other dyes like 6-FAM and TET.[1][][3][4]
Below is a comparative summary of this compound and other common amine-reactive fluorescent dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| Fluorescein | 6-FAM, SE | 495 | 520 | 75,000 | 0.93 | Bright green emission, widely used, pH sensitive below 7.[5][6] |
| This compound | 535 | 556 | 74,000 | ~0.30 | Good for multiplexing with FAM, more photostable than fluorescein.[][7] | |
| 6-JOE, SE | 529 | 555 | 75,000 | N/A | Yellow-orange emission, often gives lower labeling yields.[7] | |
| TET, SE | 521 | 536 | 80,000 | N/A | Orange emission, stable dye.[] | |
| Rhodamine | Rhodamine Red™-X, SE | 570 | 590 | 100,000 | N/A | Red emission, more photostable and less pH sensitive than fluoresceins.[6] |
| ROX, SE | 575 | 602 | 82,000 | N/A | Red emission, often used as a passive reference in qPCR. | |
| Cyanine | Cy3, SE | 550 | 570 | 150,000 | 0.15 | Bright orange-red emission, but can have lower photostability.[8] |
| Cy5, SE | 649 | 670 | 250,000 | 0.20 | Far-red emission, good for multiplexing, susceptible to ozone-mediated degradation.[8] | |
| Alexa Fluor | Alexa Fluor 488, SE | 495 | 519 | 71,000 | 0.92 | Bright, photostable alternative to FAM.[9] |
| Alexa Fluor 555, SE | 555 | 565 | 150,000 | 0.10 | Bright and photostable alternative to Cy3.[9] | |
| Alexa Fluor 647, SE | 650 | 668 | 239,000 | 0.33 | Bright and photostable far-red dye, alternative to Cy5.[9] | |
| ATTO Dyes | ATTO 465, SE | 453 | 508 | 65,000 | 0.60 | Large Stokes shift, moderately hydrophilic.[5] |
| ATTO 633, SE | 629 | 657 | 130,000 | N/A | Red-emitting dye with high stability.[6] |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for general comparison.
Experimental Protocol: Amine Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins and amino-modified oligonucleotides with this compound. The succinimidyl ester (SE) moiety reacts with primary amines to form a stable amide bond.[10]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Biomolecule (protein or amino-modified oligonucleotide) to be labeled
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[11][12] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete for the dye. [13]
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Prepare the Biomolecule:
-
Prepare the this compound Solution:
-
Calculate the Molar Ratio:
-
Determine the desired molar excess of dye to biomolecule. For proteins, a 10-20 fold molar excess is a common starting point. For oligonucleotides, a 2-5 fold excess is often sufficient.
-
The optimal ratio may need to be determined empirically.
-
-
Labeling Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled biomolecule from the unreacted dye and hydrolysis byproducts using a suitable purification method. Gel filtration (e.g., a G-25 column) is commonly used for proteins and larger oligonucleotides. Ethanol precipitation can be used for oligonucleotides.[14]
-
-
Quantification and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 260 nm for oligonucleotides, 280 nm for proteins) and at the absorbance maximum of 6-HEX (535 nm).
-
Store the labeled conjugate at -20°C, protected from light.
-
Visualizing the Labeling Workflow and Key Dependencies
To achieve high labeling efficiency, it is crucial to understand the reaction workflow and the factors that can influence its success. The following diagrams illustrate the chemical reaction, the experimental workflow, and a troubleshooting guide for suboptimal labeling.
By understanding the comparative performance of different fluorescent dyes and adhering to optimized labeling protocols, researchers can enhance the quality and reproducibility of their experimental data. This compound remains a valuable tool, particularly in multiplexing applications, and its effective use is readily achievable with careful attention to reaction conditions.
References
- 1. idtdna.com [idtdna.com]
- 3. Multicolor Combinatorial Probe Coding for Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 9. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Hex, SE and Other Common Fluorescent Dyes for Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-Hex, SE) with other commonly utilized fluorescent dyes in the green-to-yellow spectral range: 6-carboxyfluorescein (B556484) (FAM), tetrachlorofluorescein (B1293599) (TET), and 4',5'-dichloro-2',7'-dimethoxyfluorescein (JOE). The selection of an appropriate fluorescent label is critical for the sensitivity and accuracy of various molecular biology applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing. This document aims to provide an objective comparison of the performance of these dyes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific experimental needs.
Quantitative Data Presentation
The performance of a fluorescent dye is characterized by several key photophysical parameters. The following table summarizes the spectral properties and quantum yields of 6-Hex, FAM, TET, and JOE. It is important to note that the exact values can vary depending on the solvent, pH, and conjugation to a biomolecule.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| 6-Hex | 533 - 535 | 549 - 556 | ~87,770 | ~0.57 (for carboxylic acid form)[1] |
| FAM | 494 | 518 - 521 | ~83,000 | ~0.91 (in basic buffer) |
| TET | 521 | 536 | Not readily available | Not readily available |
| JOE | 520 - 525 | 548 - 550 | ~71,000 | High (specific value not consistently reported)[][3] |
Note: The quantum yield for 6-Hex is reported for the carboxylic acid form, and specific data for the succinimidyl ester (SE) conjugate may vary. Data for TET and JOE quantum yields are not as consistently reported in publicly available literature as for FAM and Hex.
Experimental Protocols
To ensure a fair and reproducible comparison of these fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for oligonucleotide labeling, purification, and the determination of key performance metrics.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with NHS-Ester Dyes
This protocol describes the covalent attachment of this compound, and other NHS-ester functionalized dyes to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5'-amino modifier)
-
This compound, FAM, SE, TET, SE, or JOE, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mM.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the oligonucleotide solution.
-
Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: The labeled oligonucleotide should be purified from unreacted dye and byproducts. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a well-characterized standard.
Materials:
-
Labeled oligonucleotide of interest
-
Quantum yield standard with a known Φ in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.91)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Appropriate buffer (e.g., TE buffer, pH 8.0)
Procedure:
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same buffer. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. Measure the absorbance spectra for all solutions.
-
Fluorescence Measurement: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra across the entire emission range.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol 3: Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications involving prolonged or intense light exposure.
Materials:
-
Labeled oligonucleotide solutions of the dyes to be compared
-
Fluorescence microscope with a high-intensity light source and appropriate filter sets
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled oligonucleotides immobilized on the surface.
-
Image Acquisition:
-
Locate a field of view with multiple fluorescent spots.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously expose the sample to the excitation light and acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual spots at each time point.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.
-
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Labeling and Purification
Caption: Workflow for labeling an amino-modified oligonucleotide with an NHS-ester fluorescent dye.
Signaling Pathway in a TaqMan qPCR Assay
Caption: Signaling pathway of a TaqMan probe during a qPCR cycle leading to fluorescence emission.
Chemical Reaction of this compound with an Amino-Modified Oligonucleotide
Caption: Reaction of an amino-modified oligonucleotide with this compound to form a stable amide bond.
References
A Comparative Analysis of 6-Hex, SE Photostability Against Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence-based assays. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a critical performance parameter. This guide provides a comprehensive comparison of the photostability of 6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) against a panel of commonly utilized fluorophores.
This document offers a detailed examination of quantitative photostability data, standardized experimental protocols for assessing photobleaching, and a visual representation of a relevant biological pathway to contextualize the application of these fluorescent probes.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is intrinsically linked to its chemical structure and is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). A lower photobleaching quantum yield and a longer half-life are indicative of higher photostability. The following table summarizes the available quantitative data for this compound and other popular fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| This compound | 535 | 556 | N/A | N/A | Moderate to High (estimated) |
| Fluorescein (B123965) (FITC) | 495 | 518 | ~0.92 | ~3-5 x 10⁻⁵[1] | Low[1] |
| Tetramethylrhodamine (TRITC) | 547 | 572 | ~0.29 | N/A | Moderate |
| Cyanine (B1664457) 3 (Cy3) | 550 | 570 | ~0.15 | ~5 x 10⁻⁶ | Moderate |
| Cyanine 5 (Cy5) | 650 | 670 | ~0.20 | ~5 x 10⁻⁶[1] | High[1] |
| Alexa Fluor 488 | 494 | 517 | ~0.92 | N/A | High |
| Alexa Fluor 568 | 578 | 603 | ~0.69 | N/A | High[2] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[1] The relative photostability of this compound is an estimation based on the known effects of halogenation on the fluorescein scaffold.
Experimental Protocol for Measuring Photobleaching Rates
To empirically evaluate and compare the photostability of different fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Sample Preparation:
-
Prepare stock solutions of the succinimidyl ester (SE) form of each fluorophore in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugate the fluorophores to a stable protein, such as bovine serum albumin (BSA) or an antibody, at a controlled molar ratio. This is achieved by reacting the SE-activated dye with the primary amines of the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
Purify the protein-fluorophore conjugates using size-exclusion chromatography to remove unconjugated dye.
-
Prepare imaging samples by immobilizing the fluorescently labeled proteins on a glass coverslip. This can be done by allowing a solution of the conjugate (e.g., 10 µg/mL in phosphate-buffered saline, pH 7.4) to adsorb to the glass surface for a defined period, followed by washing to remove unbound protein.
Imaging Setup:
-
Use a widefield or confocal fluorescence microscope equipped with appropriate laser lines or filtered lamp excitation sources and emission filters for each fluorophore.
-
For this compound, an excitation source around 532 nm and an emission filter centered around 560 nm would be appropriate.
-
Use a high numerical aperture objective lens (e.g., 60x or 100x oil immersion) to ensure efficient light collection.
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²). It is critical to measure and report the power density at the sample plane for inter-experimental comparability.
Data Acquisition:
-
Acquire a time-lapse series of images of the immobilized fluorophores under continuous illumination.
-
The time interval between images and the total acquisition time should be chosen to capture the full decay of the fluorescence signal.
-
Ensure that the focus remains stable throughout the acquisition period.
Data Analysis:
-
For each time-lapse series, select multiple regions of interest (ROIs) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorescent molecules.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[1]
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate a key signaling pathway where fluorescent probes are often employed and the experimental workflow for photostability evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Hex, SE: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Hex, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a fluorescent dye commonly used in nucleic acid sequencing and labeling. Adherence to these protocols is essential to mitigate potential hazards and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with caution. While the hazards of this material have not been thoroughly investigated, it is recommended to treat it as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves, and safety glasses with side shields.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Spill Management: In the event of a spill, avoid creating dust.[2] Mechanically collect the spilled material using an inert absorbent and place it in a designated, sealed container for chemical waste disposal.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Molecular Weight | 680.06 g/mol | [3] |
| Appearance | Orange solid | |
| Solubility | DMSO | |
| Excitation Wavelength | 533 nm | |
| Emission Wavelength | 559 nm | |
| GHS Hazard Statements | H302, H312 (Harmful if swallowed or in contact with skin) | |
| Storage | Freeze (<-15 °C), protect from light |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, vials, and contaminated PPE, must be segregated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept securely sealed when not in use.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". The label must also include the full chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, pending collection. This area should be clearly marked as a hazardous waste accumulation site.
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 6-Hex, SE
Essential Safety and Handling Guide for 6-Hex, SE
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a reactive fluorescent dye commonly used in nucleic acid sequencing and labeling.
Chemical Identity:
-
Product Name: this compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester]
-
Molecular Formula: C₂₅H₉Cl₆NO₉[1]
-
Molecular Weight: 680.1 g/mol [1]
-
Appearance: Orange solid[2]
-
Solubility: Soluble in DMSO[2]
Hazard Identification: While the hazards of this material have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[1] According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302, H312: Harmful if swallowed or in contact with skin.
-
It may also cause respiratory tract irritation if inhaled.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving provides additional protection against potential tears or punctures. |
| Eyes/Face | Safety glasses or goggles | Protects eyes from splashes of solutions or contact with the solid powder. |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area | Handling of the solid powder should be conducted in a chemical fume hood to minimize the risk of inhalation. |
Operational Plan: Step-by-Step Handling and Disposal
Storage: Store this compound at -20°C, desiccated, and protected from light. Keep the container tightly closed in a dry, well-ventilated place.
Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid creating dust.
-
Have an appropriate spill cleanup kit readily available.
-
-
Handling:
-
Avoid contact with skin, eyes, or clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
When weighing or transferring the solid, use tools and techniques that minimize dust generation.
-
For creating solutions, add the solid to the solvent slowly. This compound is soluble in DMSO.
-
-
Post-Handling:
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Store the chemical in its original, tightly sealed container under the recommended storage conditions.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists.
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Call a physician.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound or its solutions down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
